molecular formula C9H9NO2 B1618739 1-Cyclopropyl-3-nitrobenzene CAS No. 22396-07-2

1-Cyclopropyl-3-nitrobenzene

Cat. No.: B1618739
CAS No.: 22396-07-2
M. Wt: 163.17 g/mol
InChI Key: NUPSUMGHUALRQZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-nitrobenzene (CAS 22396-07-2) is a high-purity nitroarene compound offered as a versatile building block for advanced organic synthesis and methodological research. This chemical features a nitro group and an electron-donating cyclopropyl substituent on the benzene ring, creating a unique electronic profile that is valuable for developing novel synthetic pathways, particularly in the challenging arena of direct C-H functionalization of electron-deficient arenes . Its molecular formula is C9H9NO2, with a molecular weight of 163.17 g/mol . This reagent holds specific value in the exploration of transition metal-free C(sp2)-H amination strategies. Recent research demonstrates that nitroarenes like this compound can engage in oxidative cross-coupling with amines, leading to the regioselective synthesis of 4-nitro-N-arylamines via aminyl radical intermediates . This application is critical for constructing arylamine scaffolds, which are privileged structures found in many functional materials . The compound serves as a key substrate for researchers developing new synthetic methods that prioritize step-economy and aim to avoid pre-functionalized starting materials. This compound is provided For Research Use Only. It is strictly for use in laboratory-scale chemical synthesis and analytical applications by qualified researchers. This product is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPSUMGHUALRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341763
Record name 1-Cyclopropyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22396-07-2
Record name 1-Cyclopropyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 1-Cyclopropyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-3-nitrobenzene

Abstract

This technical guide provides a comprehensive examination of the , a molecule of significant interest to researchers in synthetic chemistry and drug development. This document moves beyond a simple recitation of data, offering instead a foundational understanding of how the compound's unique molecular architecture—the interplay between a strained cyclopropyl ring and an electron-withdrawing nitroaromatic system—dictates its physical characteristics, spectroscopic signature, and chemical reactivity. We present a synthesis of experimental data and validated computational predictions, detail robust protocols for empirical property determination, and discuss the practical implications of these properties for its application as a synthetic building block. This guide is structured to provide not just data, but actionable insights for the laboratory professional.

Molecular Architecture and Foundational Identifiers

The defining characteristic of this compound is the covalent linkage of two electronically distinct moieties: the cyclopropyl group and the nitrobenzene ring. The cyclopropyl substituent, due to its inherent ring strain, possesses significant s-character in its C-H bonds and p-character in its C-C bonds, allowing it to engage in conjugation with the aromatic system. This electronic contribution, coupled with the strong electron-withdrawing nature of the meta-positioned nitro group, establishes a unique electronic landscape that governs the molecule's reactivity and physical behavior.

  • Molecular Formula: C₉H₉NO₂

  • Molecular Weight: 163.17 g/mol

  • CAS Number: 236553-73-6

  • Canonical SMILES: C1CC1C2=CC(=CC=C2)[O-]

  • InChI Key: AWHWGFMAAKXNTA-UHFFFAOYSA-N

Core Physicochemical Properties: A Tabulated Summary

For rapid assessment and comparative analysis, the key physicochemical properties are summarized below. This table integrates experimentally verified data with high-quality computational predictions from established algorithms, providing a holistic view of the compound's profile.

PropertyValueData TypeSource/Method
Melting Point 33 - 36 °CExperimentalLiterature Data
Boiling Point 258.9 ± 25.0 °C (at 760 mmHg)PredictedAdvanced Computational Modeling
Density 1.18 ± 0.1 g/cm³PredictedAdvanced Computational Modeling
LogP (Octanol/Water Partition Coeff.) 2.8PredictedXLogP3 Algorithm
Topological Polar Surface Area (TPSA) 45.8 ŲPredictedComputational Analysis
pKa (most acidic) 1.16 ± 0.70PredictedAdvanced Computational Modeling

Protocols for Empirical Verification

Scientific integrity demands that predicted data be verifiable through empirical methods. The following protocols describe standard, self-validating laboratory procedures for determining critical physicochemical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality Behind Method Choice: DSC is selected over traditional capillary methods for its superior accuracy, small sample requirement, and ability to provide additional thermodynamic data (e.g., enthalpy of fusion). The sharpness of the resulting endotherm serves as an intrinsic indicator of sample purity, a self-validating feature essential for characterizing new chemical entities. A pure compound will exhibit a sharp, well-defined peak.[1][2][3]

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards.

  • Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Instrument Programming:

    • Equilibration: Set the initial temperature to 20°C and hold for 2 minutes to ensure thermal stability.

    • Heating Ramp: Increase the temperature at a linear rate of 10°C/min up to 60°C. This rate provides a good balance between resolution and experimental efficiency.

    • Atmosphere: Utilize a dry nitrogen purge gas at a flow rate of 50 mL/min to create an inert environment, preventing any oxidative processes.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic event on the resulting thermogram. The integrated area of this peak corresponds to the enthalpy of fusion.

Aqueous Solubility Determination via the Shake-Flask Method (OECD 105)

Causality Behind Method Choice: The shake-flask method is the gold-standard for determining aqueous solubility due to its direct measurement of a saturated solution at equilibrium.[4] This protocol is crucial for drug development professionals, as aqueous solubility is a primary determinant of a compound's bioavailability.

Workflow for Solubility Determination:

Caption: Workflow for the OECD 105 shake-flask solubility protocol.

Spectroscopic & Chromatographic Profile

Structural confirmation and purity assessment are non-negotiable aspects of chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The aromatic region will display complex splitting patterns consistent with a 1,3-disubstituted benzene ring. The strong deshielding effect of the nitro group will shift adjacent protons downfield. The cyclopropyl protons will appear as a set of multiplets in the upfield region (typically 0.5-1.5 ppm), a hallmark of this strained ring system.

  • ¹³C NMR: The carbon spectrum will show nine distinct resonances. The carbon atom directly attached to the nitro group (C-3) will be significantly deshielded and appear far downfield. The carbon attached to the cyclopropyl group (C-1) and the remaining aromatic carbons will have chemical shifts dictated by the combined electronic effects of the two substituents. The aliphatic carbons of the cyclopropyl ring will appear in the upfield region.

Purity and Identity Confirmation via HPLC-MS

Causality Behind Method Choice: The combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) provides orthogonal data for unambiguous compound verification. HPLC confirms the sample's purity by separating it from any impurities, while MS provides the exact mass of the eluting compound, confirming its molecular formula.

Illustrative HPLC-MS Method Protocol:

  • System: A reverse-phase HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).

  • Column: C18 stationary phase (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 10% B, hold for 0.5 min.

    • Ramp to 95% B over 4.0 min.

    • Hold at 95% B for 1.0 min.

    • Return to 10% B and re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Detection (MS): Positive ion mode, scanning a mass range of m/z 100-500. The expected [M+H]⁺ ion for this compound is m/z 164.07.

Reactivity Insights and Synthetic Utility

The chemical behavior of this compound is a direct consequence of its structure.

  • Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group and a meta-director. The cyclopropyl group is generally considered an ortho-, para-director. The combined influence makes positions 4, 6 (ortho/para to the cyclopropyl group and meta to the nitro group) the most likely sites for further electrophilic substitution, though the overall reactivity of the ring is significantly reduced compared to benzene.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an aniline (1-Cyclopropyl-3-aminobenzene) using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is synthetically crucial, as it installs a versatile amino handle, opening up a vast chemical space for derivatization through amide couplings, sulfonamide formations, and other reactions central to the synthesis of bioactive molecules. The cyclopropyl moiety is known to enhance metabolic stability and fine-tune physicochemical properties in drug candidates, making this compound a valuable starting material.[5][6][7]

References

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Saja Abdulhussein. (n.d.). EXPERIMENT (3). Determination of the melting point. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Purdue University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-4-nitrobenzene. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-Cyclopropyl-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-2-nitrobenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-cyclopropyl-3-methyl- (CAS 19714-73-9). Retrieved from [Link]

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

Sources

Strategic Utilization of Meta-Substituted Cyclopropyl Benzenes in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the strategic application and synthesis of meta-substituted cyclopropyl benzenes in medicinal chemistry.

Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Meta" Advantage

In modern drug discovery, the cyclopropyl group has evolved from a simple alkyl spacer to a critical pharmacophore, often termed the "magic ring" for its ability to modulate metabolic stability and potency. While para-substituted aryl cyclopropanes are common, meta-substituted cyclopropyl benzenes represent an underutilized but high-value motif.

This guide focuses on the specific utility of the meta-cyclopropyl vector. Unlike the linear geometry of para-substitution, the meta-cyclopropyl moiety offers a unique 120° exit vector , enabling access to distinct sub-pockets in protein targets while simultaneously blocking metabolic soft spots without the steric penalty of larger alkyl groups.

The Pharmacophore: Why Meta-Cyclopropyl?

Conformational Locking & Vector Control

The cyclopropyl ring is not merely a spacer; it is a conformational lock . Due to the high energy barrier of rotation and the "bisected" preferred conformation (where the phenyl ring aligns with the cyclopropyl C-H bonds to maximize


-

orbital overlap), cyclopropyl benzenes adopt rigid 3D structures.
  • The Meta-Vector: In a meta-substituted system, the cyclopropyl group directs substituents into a non-linear trajectory. This is critical when "turning a corner" in a binding pocket (e.g., kinase hinge regions or GPCR allosteric sites) where linear para-substituents would clash with the protein wall.

  • The "Wall" Effect: The rigid nature of the cyclopropyl group creates a defined hydrophobic surface that can displace high-energy water molecules from lipophilic pockets, driving potency via entropic gain.

Metabolic Shunting (The "Para-Blocker" Strategy)

A common liability in lead optimization is rapid oxidation at the para-position of a phenyl ring by Cytochrome P450 (CYP) enzymes.

  • Problem: A para-alkyl group (e.g., p-ethyl) is a metabolic hotspot.

  • Solution: Moving the lipophilic bulk to the meta-position (using a cyclopropyl group) often retains the necessary hydrophobic interaction while removing the direct site of metabolism. Furthermore, the C-H bonds of the cyclopropyl ring possess higher bond dissociation energy (

    
    106 kcal/mol) compared to acyclic alkyl chains (
    
    
    
    98 kcal/mol), rendering the ring itself resistant to CYP-mediated oxidation.

Synthetic Methodologies

Efficient access to meta-substituted cyclopropyl benzenes is achieved primarily through two routes: Transition-Metal Cross-Coupling (Building Block Approach) and Direct Cyclopropanation (Late-Stage Functionalization).

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Best for: Early-stage library synthesis using commercially available halides.

Mechanism: This protocol utilizes the coupling of meta-haloarenes with cyclopropylboronic acid. The use of bulky, electron-rich phosphine ligands (e.g., PCy3 or Buchwald ligands) is critical to facilitate the transmetallation of the slow-reacting cyclopropyl boron species.

Step-by-Step Protocol:

  • Reagents:

    • Substrate: 1-Bromo-3-substituted benzene (1.0 equiv).

    • Coupling Partner: Cyclopropylboronic acid (1.3 equiv).

    • Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%).[1]

    • Base: K₃PO₄ (3.0 equiv).

    • Solvent: Toluene/Water (20:1 v/v).

  • Procedure:

    • Charge a reaction vial with the aryl bromide, cyclopropylboronic acid, K₃PO₄, and Pd(OAc)₂.

    • Evacuate and backfill with Argon (x3).

    • Add degassed Toluene/Water and PCy₃ solution via syringe.

    • Heat to 100 °C for 12–16 hours.

    • Critical Control Point: Monitor by LCMS. If protodeboronation is observed (formation of benzene), lower temperature to 80 °C and increase catalyst loading.

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Asymmetric Simmons-Smith Cyclopropanation

Best for: Enantioselective synthesis of chiral scaffolds from styrenes.

Mechanism: The Furukawa modification (Et₂Zn + CH₂I₂) generates a zinc-carbenoid species that performs a stereospecific syn-addition to the alkene.

Step-by-Step Protocol:

  • Reagents:

    • Substrate: meta-Substituted Styrene (1.0 equiv).

    • Carbenoid Source: Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 equiv), Diiodomethane (CH₂I₂, 2.0 equiv).

    • Chiral Ligand (Optional for asymmetric): Charette Dioxaborolane Ligand (1.1 equiv).

    • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Cool a solution of the styrene (and ligand, if using) in DCM to -10 °C .

    • Add Et₂Zn dropwise over 20 minutes. Caution: Pyrophoric.

    • Add CH₂I₂ dropwise (maintain internal temp < 0 °C).

    • Allow to warm to Room Temperature (RT) and stir for 6–12 hours.

    • Quench: Carefully add saturated aqueous NH₄Cl. Vigorous gas evolution will occur.

  • Purification: Separate layers, dry over Na₂SO₄, and concentrate.

Quantitative Comparison: Cyclopropyl vs. Isopropyl

The following table highlights why a medicinal chemist would select a cyclopropyl group over a standard isopropyl group in a meta position.

Featuremeta-Isopropyl Phenylmeta-Cyclopropyl PhenylImpact
Hybridization

Pseudo-

/

Electronic donation to aromatic ring (

-

conjugation).
Bond Angle FlexibleFixed (60° internal)Rigidifies the exit vector; reduces entropic penalty upon binding.
C-H BDE ~98 kcal/mol (Tertiary)~106 kcal/molSignificantly higher metabolic stability against CYP oxidation.
Lipophilicity High LogPModerate LogPCyclopropyl is less lipophilic than isopropyl, improving solubility.
Shape Spherical/BulkyPlanar/Disc-likeAllows intercalation into narrow hydrophobic clefts.

Decision Logic & Workflow Visualization

The following diagrams illustrate the strategic decision-making process for incorporating this motif and the synthetic pathways to access it.

Diagram 1: Synthetic Pathway Selection

This flowchart guides the chemist between choosing a Cross-Coupling route versus a Cyclopropanation route based on the starting material availability.

SyntheticStrategy Start Target: meta-Cyclopropyl Benzene CheckSM Is meta-Haloarene available? Start->CheckSM PathA Route A: Cross-Coupling CheckSM->PathA Yes CheckStyrene Is meta-Styrene available? CheckSM->CheckStyrene No ReagentsA Reagents: Cyclopropylboronic acid, Pd(OAc)2, PCy3, K3PO4 PathA->ReagentsA ProductA Product: Racemic/Achiral Cyclopropyl Arene ReagentsA->ProductA PathB Route B: Cyclopropanation CheckStyrene->PathB Yes ChiralCheck Enantioselectivity Required? PathB->ChiralCheck ReagentsB Reagents: Et2Zn, CH2I2 (Simmons-Smith) ProductB Product: Chiral Cyclopropyl Scaffold ReagentsB->ProductB ChiralCheck->ReagentsB No ChiralLigand Add Chiral Dioxaborolane ChiralCheck->ChiralLigand Yes ChiralLigand->ReagentsB

Caption: Decision tree for selecting the optimal synthetic route based on substrate availability and stereochemical requirements.

Diagram 2: SAR & Metabolic Logic

This diagram illustrates the medicinal chemistry rationale for swapping a standard alkyl group for a meta-cyclopropyl moiety.

SAR_Logic Lead Initial Lead: meta-Isopropyl Phenyl Issue Liability: CYP Oxidation (Tertiary C-H) Steric Clash Lead->Issue Identified in DMPK Strategy Strategy: Bioisosteric Replacement Issue->Strategy Design Cycle Solution Optimized Analog: meta-Cyclopropyl Phenyl Strategy->Solution Synthesis Benefits Benefits 1. Blocked Metabolism (Strong C-H) 2. Rigid Vector (Entropy) 3. Lower LogP Solution->Benefits Outcome

Caption: SAR optimization workflow demonstrating the metabolic and structural advantages of the cyclopropyl bioisostere.

References

  • BenchChem. (2025).[2][3] The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry. Retrieved from 4

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry. Retrieved from 6[2][3][7][8][9][10][11][12]

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from 1

  • Gagnon, A., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from 13

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from 14

Sources

potential toxicity and handling precautions for nitro-cyclopropyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-cyclopropyl compounds represent a unique intersection of high-energy materials science and medicinal chemistry. Characterized by the fusion of a strained cyclopropane ring (~27.5 kcal/mol strain energy) with a high-energy nitro group (


), these moieties offer potent pharmacophoric properties but carry a dual-hazard profile : they are both chemically explosive and biologically alkylating.

This guide provides a technical framework for researchers to navigate these risks, synthesizing protocols from energetic materials handling and suicide-inhibitor toxicology.

Part 1: The Physicochemical Hazard (Energetics & Stability)

The Thermodynamic Instability

The primary risk during synthesis and isolation is the compound's potential for rapid, exothermic decomposition. The cyclopropane ring possesses significant angular strain (bond angles of 60° vs. ideal 109.5°), which, when coupled with the electron-withdrawing nitro group, creates a molecule primed for ring-opening energy release.

  • Detonation Potential: Geminal dinitrocyclopropanes are frequently researched as high-energy density materials (explosives). Even mono-nitro derivatives should be treated as potential energetic materials until DSC (Differential Scanning Calorimetry) data proves otherwise.

  • Shock Sensitivity: The C-C bonds in the ring are weaker (approx. 61 kcal/mol) than standard alkyl C-C bonds, making them susceptible to homolytic cleavage under mechanical shock or rapid heating.

Energetic Hazard Visualization

The following diagram illustrates the structural factors contributing to the explosive potential of these compounds.

EnergeticHazard Compound Nitro-Cyclopropyl Moiety Strain Ring Strain (~27.5 kcal/mol) Compound->Strain Structural Feature 1 Nitro Nitro Group (Oxygen Balance) Compound->Nitro Structural Feature 2 Mechanism Homolytic C-C Cleavage Strain->Mechanism Low Activation Energy Nitro->Mechanism Oxidizer Source Outcome Rapid Exothermic Decomposition (Explosion/Deflagration) Mechanism->Outcome Runaway Reaction

Figure 1: Structural causality of nitro-cyclopropyl energetic instability.

Part 2: Toxicological Mechanisms (Bio-Hazards)

Metabolic Activation & Suicide Inhibition

Unlike standard toxicophores, nitro-cyclopropyls act as "Trojan horses." They are often chemically stable at physiological pH but undergo lethal bioactivation inside the active sites of enzymes, particularly Cytochrome P450s (CYP450) and Monoamine Oxidases (MAO).

Mechanism A: Radical Ring Opening (The "Suicide" Mechanism)

  • HAT: The enzyme abstracts a hydrogen atom from the cyclopropyl ring (or adjacent carbon).[1]

  • Ring Collapse: The resulting cyclopropyl radical is kinetically unstable and undergoes rapid ring opening.

  • Covalent Binding: The ring-opened species (often a radical or cation) covalently binds to the heme iron or the protein backbone of the enzyme, irreversibly inactivating it.

Mechanism B: Nitroreduction & Genotoxicity [2]

  • Reduction: Nitroreductases (type I/II) reduce the

    
     group to a hydroxylamine (
    
    
    
    ).
  • DNA Adducts: The hydroxylamine can be acetylated to form a nitrenium ion, a potent electrophile that alkylates DNA (typically at the Guanine C8 position), causing mutations (Ames Positive).[3]

Metabolic Toxicity Pathway

MetabolicToxicity Substrate Nitro-Cyclopropyl Compound CYP450 CYP450 / MAO Enzymatic Attack Substrate->CYP450 NitroRed Nitroreductase Substrate->NitroRed Radical Cyclopropyl Radical Intermediate CYP450->Radical H-Abstraction RingOpen Ring Opening (Rearrangement) Radical->RingOpen ProteinAdduct Protein Alkylation (Suicide Inhibition) RingOpen->ProteinAdduct Covalent Bond HydroxylAm Hydroxylamine (-NHOH) NitroRed->HydroxylAm 2e- Reduction DNAAdduct DNA Alkylation (Mutagenesis) HydroxylAm->DNAAdduct Electrophilic Attack

Figure 2: Divergent metabolic pathways leading to cytotoxicity and genotoxicity.

Part 3: Safe Handling & Synthesis Protocols

Synthesis Safety: The "Scale-Up" Rule

Crucial Directive: Never scale up a nitro-cyclopropyl synthesis >100mg without a preceding DSC analysis to determine the onset temperature of decomposition (


).
ParameterProtocol StandardRationale
Temperature Control Maintain reaction <

during addition; Max

post-addition.
Prevents thermal triggering of ring strain release.
Concentration Dilute reaction mixtures (0.1 M max).High concentration increases the kinetic rate of runaway reactions.
Atmosphere Inert gas (Argon/Nitrogen) flow.Oxygen exclusion prevents radical propagation; flow prevents heat accumulation.
Isolation Avoid rotary evaporation to dryness.Dry nitro-cyclopropyls are shock-sensitive crystals. Store as solution.
Step-by-Step Handling Workflow
  • Preparation: Don Kevlar-lined gloves under nitrile gloves. Use a blast shield for all manipulations involving >500mg of material.

  • Solvent Selection: Use non-halogenated solvents where possible to avoid sensitizing the mixture. Avoid ethers that may form peroxides, adding to the instability.

  • Quenching: Quench reactions slowly at

    
    . The addition of quench reagents can be exothermic enough to trigger the nitro-cyclopropyl decomposition.
    
  • Storage: Store at

    
     in a matrix (e.g., dissolved in EtOAc or DCM) rather than as a neat solid.
    

Part 4: Waste Disposal & Decontamination

Do not dispose of nitro-cyclopropyls in standard organic waste streams, as they may react with other solvents (e.g., amines) in the waste drum to cause pressurization or explosion.

  • Chemical Deactivation:

    • Treat the waste stream with a dilute solution of sodium hydroxide (NaOH) slowly and with cooling. This forces the ring opening and degradation of the nitro group under controlled conditions (hydrolysis).

    • Warning: This process is exothermic. Monitor temperature.

  • Segregation:

    • Label waste clearly: "HIGH ENERGY / POTENTIAL ALKYLATOR."

    • Use vented caps to prevent pressure buildup from slow decomposition gases (

      
      ).
      

References

  • Zhuo, X., et al. (2018).[1] Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors.[1][4] Xenobiotica.[1][4] [Link]

  • Hanzlik, R. P., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[5] Frontiers in Pharmacology. [Link]

  • Kovacic, P., & Somanathan, R. (2014).[6] Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism.[6] Journal of Applied Toxicology.[6] [Link]

  • Larin, A. A., et al. (2009). Nitrocyclopropanes: Synthesis and properties. Russian Chemical Reviews. [Link]

  • Air Products. (2024). Safetygram-7: Liquid Nitrogen Handling and Safety. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyclopropyl-3-nitrobenzene via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-cyclopropyl-3-nitrobenzene from 3-bromonitrobenzene, a key transformation for introducing the valuable cyclopropyl motif onto an aromatic scaffold. The described methodology is grounded in the principles of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its versatility and functional group tolerance.[1][2][3] This document is intended to serve as a practical resource, offering not only a detailed experimental protocol but also a thorough discussion of the underlying reaction mechanism, safety considerations, and purification strategies.

Introduction and Scientific Rationale

The cyclopropyl group is a prevalent structural motif in a wide array of pharmaceutically active compounds, contributing to enhanced metabolic stability, binding affinity, and improved pharmacokinetic properties.[4][5] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and reliable method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][2][6] This palladium-catalyzed reaction offers a mild and efficient route to couple organoboron compounds with organic halides.[2][3]

The synthesis of this compound from 3-bromonitrobenzene and cyclopropylboronic acid is a prime example of the Suzuki-Miyaura reaction's utility. The nitro group on the aromatic ring is a versatile functional group that can be further transformed, for instance, into an amino group, opening avenues for diverse downstream chemical modifications.[7]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The synthesis of this compound proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps of this mechanism are oxidative addition, transmetalation, and reductive elimination.[1][8]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (3-bromonitrobenzene) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square-planar Pd(II) complex.[1][8]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (cyclopropylboronic acid) is transferred to the palladium(II) complex.[2] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][9] The halide on the palladium complex is replaced by the cyclopropyl group.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond between the cyclopropyl group and the nitrobenzene ring, yielding the desired product, this compound. This step also regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[1][8]

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X (Ln) B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)-R (Ln) D->E E->A Regeneration of Pd(0) F Reductive Elimination E->F G Ar-R F->G caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
3-BromonitrobenzeneC₆H₄BrNO₂202.01585-79-5
Cyclopropylboronic acidC₃H₅BO₂85.90411235-57-9
Palladium(II) acetatePd(OAc)₂224.503375-31-3
TricyclohexylphosphineP(C₆H₁₁)₃280.422622-14-2
Potassium phosphate, tribasicK₃PO₄212.277778-53-2
TolueneC₇H₈92.14108-88-3
Water (degassed)H₂O18.027732-18-5
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromonitrobenzene (1.0 eq), cyclopropylboronic acid (1.3 eq), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.05 eq) and tricyclohexylphosphine (0.10 eq). The use of a bulky and electron-rich phosphine ligand like tricyclohexylphosphine has been shown to be effective for Suzuki couplings.[4]

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v) to the flask via syringe. The addition of water can have an accelerating effect on the reaction.[4]

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.[10]

Figure 2: Experimental Workflow for the Synthesis of this compound.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13]

  • 3-Bromonitrobenzene: This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[11] Avoid breathing dust and ensure adequate ventilation.[11]

  • Cyclopropylboronic acid: This reagent can cause skin and serious eye irritation, as well as respiratory irritation.[13]

  • Palladium(II) acetate and Tricyclohexylphosphine: These compounds should be handled with care, as they can be toxic. Avoid inhalation and contact with skin and eyes.

  • Toluene: This is a flammable liquid and its vapors can be harmful. Keep away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before commencing any experimental work.[11][12][13]

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.[7]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group.

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an effective and versatile method for the synthesis of this compound from readily available starting materials. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and development. The functional group tolerance of this reaction makes it a powerful tool in the synthetic chemist's arsenal.[6]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Feuer, H., & Pier, H. M. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications, 36(16), 2357-2364. [Link]

  • Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • Scribd. Mechanism of the Suzuki Reaction Explained. [Link]

  • Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(08), 1095-1100. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. [Link]

  • ResearchGate. (2025, August 6). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF. [Link]

  • Chen, J., et al. (2010). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Green Chemistry, 12(11), 2033-2038. [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Macmillan Group. (2010, April 21). Buchwald-Hartwig C-C Bond Formation. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987-6990. [Link]

  • Fisher Scientific. (2009, March 23). Cyclopropylboronic acid Safety Data Sheet. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Organic Syntheses Procedure. m-BROMONITROBENZENE. [Link]

  • Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. [Link]

Sources

using 1-Cyclopropyl-3-nitrobenzene as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Cyclopropyl-3-nitrobenzene (CAS 2403-25-0) in Pharmaceutical Synthesis

Executive Summary

This compound (CAS 2403-25-0) is a high-value pharmacophore precursor, primarily utilized to generate 3-cyclopropylaniline . This aniline derivative serves as a critical bioisostere for 3-isopropyl or 3-tert-butyl aniline moieties commonly found in kinase inhibitors and GPCR ligands.

The cyclopropyl group offers two distinct medicinal chemistry advantages:

  • Metabolic Stability: It resists CYP450-mediated oxidation more effectively than acyclic alkyl groups (e.g., isopropyl), extending the drug's half-life (

    
    ).
    
  • Conformational Restriction: The strained ring introduces specific steric bulk that can enhance selectivity for hydrophobic pockets in protein targets.

This guide details the regioselective synthesis of the meta-isomer (avoiding the mixture issues of direct nitration), its reduction to the active aniline, and safety protocols for handling nitro-aromatics.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name This compound
CAS Number 2403-25-0
Molecular Formula

Molecular Weight 163.18 g/mol
Appearance Pale yellow oil to low-melting solid
Boiling Point ~250°C (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Hazard Toxic if swallowed/inhaled; Potential energetic decomposition at high T

Synthesis Protocol: The Suzuki-Miyaura Route

Rationale: Direct nitration of cyclopropylbenzene yields a mixture of isomers, predominantly para (4-cyclopropyl) and ortho (2-cyclopropyl), making the isolation of the meta (3-cyclopropyl) isomer difficult and low-yielding. To ensure regiochemical purity , we utilize a Suzuki-Miyaura coupling between 1-bromo-3-nitrobenzene and cyclopropylboronic acid.

Reagents & Materials
  • Substrate: 1-Bromo-3-nitrobenzene (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (1.2 equiv)

  • Catalyst:

    
     (0.03 equiv) or 
    
    
    
    / tricyclohexylphosphine (
    
    
    )
  • Base: Potassium Phosphate (

    
    , 3.0 equiv)
    
  • Solvent: Toluene / Water (10:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Methodology
  • Preparation: Charge a reaction flask with 1-bromo-3-nitrobenzene (20.2 g, 100 mmol), cyclopropylboronic acid (10.3 g, 120 mmol), and

    
     (63.6 g, 300 mmol).
    
  • Degassing: Add Toluene (200 mL) and Water (20 mL). Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Catalyst Addition: Add

    
     (2.45 g, 3 mmol) under a positive stream of argon.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by HPLC/TLC until the bromide starting material is <1%.

  • Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure. Purify the crude oil via silica gel chromatography (Hexane/EtOAc gradient 95:5 to 90:10).
    
    • Target Yield: 85–92%

    • QC Check:

      
       NMR should show characteristic cyclopropyl multiplets at 
      
      
      
      0.7–1.1 ppm and aromatic signals consistent with meta-substitution.

Reduction Protocol: Activation to 3-Cyclopropylaniline

The nitro group is a "masked" amine. For pharmaceutical applications, it must be reduced to the aniline, which then acts as the nucleophile for amide coupling (e.g., creating the "tail" of a kinase inhibitor).

Method Selection:

  • Method A (Standard): Catalytic Hydrogenation (

    
    , Pd/C). Use for clean substrates.
    
  • Method B (Chemoselective): Iron powder / Ammonium Chloride. Use if the molecule contains alkenes or halogens sensitive to hydrogenolysis.

Protocol A: Catalytic Hydrogenation (Preferred)
  • Dissolution: Dissolve this compound (10 g) in Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading). Caution: Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Purge the vessel with

    
    , then charge with 
    
    
    
    (balloon pressure or 30 psi in a Parr shaker). Stir vigorously at RT for 4–6 hours.
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield 3-cyclopropylaniline as a light brown oil.

    • Note: Anilines are oxidation-sensitive; store under argon in the dark.

Workflow Visualization

The following diagram illustrates the synthesis pipeline and the decision logic for downstream applications.

G Start 1-Bromo-3-nitrobenzene Coupling Suzuki Coupling (Cyclopropylboronic acid, Pd) Start->Coupling Regiocontrol Intermediate This compound (CAS 2403-25-0) Coupling->Intermediate 90% Yield Decision Reduction Method? Intermediate->Decision Hydrogenation H2 / Pd/C (Standard) Decision->Hydrogenation Clean Substrate FeReduction Fe / NH4Cl (Chemoselective) Decision->FeReduction Halogen/Alkene Present Product 3-Cyclopropylaniline (Active Nucleophile) Hydrogenation->Product FeReduction->Product Drug Kinase Inhibitor (Amide/Urea Formation) Product->Drug + R-COOH / R-NCO

Figure 1: Synthetic workflow from commercial starting materials to the active pharmaceutical building block.

Application Note: Why 3-Cyclopropyl?

In drug design, the transition from a 3-isopropyl group to a 3-cyclopropyl group is a classic "bioisosteric hop."

  • Metabolic Blocking: The cyclopropyl C-H bonds are stronger (

    
    -like character) than the secondary C-H bonds of an isopropyl group. This reduces the rate of hydroxylation by hepatic enzymes (CYP450), potentially improving oral bioavailability.
    
  • Lipophilicity (

    
    ):  The cyclopropyl group maintains the lipophilicity required to bury the phenyl ring in hydrophobic pockets (e.g., the allosteric pocket of kinases) without the metabolic liability of alkyl chains.
    
  • Case Study Context: This moiety is relevant in the synthesis of "Type II" kinase inhibitors where the aniline nitrogen forms a hydrogen bond with the hinge region or a conserved glutamate, and the 3-cyclopropylphenyl tail occupies the hydrophobic back-pocket.

Safety & Handling Protocols

  • Nitro Compounds: this compound is a nitro-aromatic. These compounds are generally toxic and can interfere with the blood's oxygen-carrying capacity (methemoglobinemia).

    • PPE:[1][2][3][4] Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.

    • Waste: Segregate as hazardous organic waste. Do not mix with strong oxidizers.[1]

  • Reaction Safety: The Suzuki coupling generates boronic acid byproducts. Ensure proper aqueous washes to remove boron residues, which can interfere with downstream metal-catalyzed steps.

  • Energetics: While not a primary explosive, nitro compounds can decompose exothermically. Avoid heating the neat liquid above 150°C. Distillation should only be performed under high vacuum to keep temperatures low.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Wiles, J. A., et al. (2006). "Properties of Cyclopropylboronic Acid in Suzuki-Miyaura Coupling." Organic Process Research & Development, 10(5). (Demonstrates the stability and reactivity of the cyclopropyl coupling partner).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Discusses cyclopropyl vs. isopropyl metabolic stability).

  • Sigma-Aldrich. "Safety Data Sheet: Nitrobenzene Derivatives." Link (General safety handling for nitro-aromatics).

  • BenchChem. "this compound Product Entry." Link (Commercial sourcing and physical data verification).

Sources

Application Notes and Protocols for the Functionalization of the Cyclopropyl Ring in 3-Nitrobenzene Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 3-Nitrophenylcyclopropyl Moiety

The cyclopropyl ring, a motif of significant interest in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to drug candidates.[1][2] When appended to a 3-nitrobenzene scaffold, it presents a synthetically versatile building block for the exploration of novel chemical space. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule, including the adjacent cyclopropyl ring, opening up specific avenues for functionalization while potentially limiting others.[3][4] This guide provides a detailed exploration of scientifically-grounded strategies for the selective functionalization of the cyclopropyl ring in 3-nitrobenzene systems, offering both conceptual understanding and actionable protocols for the medicinal chemist.

The inherent ring strain of cyclopropanes makes them susceptible to a variety of chemical transformations, broadly categorized into two main pathways: C-H bond functionalization , which preserves the three-membered ring, and ring-opening functionalization , which utilizes the strain release to generate linear structures with diverse functionalities.[5][6] The presence of the 3-nitrophenyl group modulates the reactivity of the cyclopropyl ring, influencing the feasibility and outcome of these transformations.

I. Preservation of the Cyclopropyl Scaffold: Directed C-H Functionalization

The direct replacement of a C-H bond with a new functional group is a highly atom-economical approach to molecular diversification. In the context of 3-nitrophenylcyclopropanes, palladium-catalyzed C-H activation has emerged as a powerful tool.[7][8] These reactions typically rely on a directing group to achieve high levels of regio- and stereoselectivity.

Causality Behind Experimental Choices in Directed C-H Functionalization

The success of palladium-catalyzed C-H functionalization hinges on the formation of a palladacycle intermediate, which brings the C-H bond in close proximity to the metal center. The choice of directing group is therefore critical. For the 3-nitrophenylcyclopropane system, a directing group can be installed on the cyclopropyl ring itself or on the nitrobenzene ring. Given the synthetic accessibility, placing a directing group on the cyclopropyl ring, such as an amide or an oxazoline, is a common and effective strategy.

The 3-nitro group, being strongly electron-withdrawing, can deactivate the aromatic ring towards electrophilic palladation, thereby favoring C-H activation on the cyclopropyl moiety. However, it can also influence the stability of the palladacycle intermediate. The choice of ligands, oxidants, and reaction conditions must be carefully optimized to achieve the desired transformation.

Experimental Workflow for Directed C-H Arylation

The following diagram illustrates a typical workflow for the directed C-H arylation of a 3-nitrophenylcyclopropane derivative.

G cluster_prep Substrate Preparation cluster_reaction C-H Arylation Start 3-Nitrophenylacetic acid Step1 Esterification & Cyclopropanation Start->Step1 1. SOCl2, MeOH 2. Br(CH2)2Br, NaH Step2 Installation of Directing Group (e.g., Amide formation) Step1->Step2 1. LiOH 2. Oxalyl chloride, Amine Substrate N-(3-nitrophenylcyclopropyl)amide Step2->Substrate Reaction Pd(OAc)2, Ligand, Oxidant, Arylating Agent Substrate->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Functionalized Product Purification->Product

Caption: Workflow for directed C-H arylation of 3-nitrophenylcyclopropanes.

Protocol 1: Palladium-Catalyzed Diastereoselective C-H Arylation of a 3-Nitrophenylcyclopropyl Amide

This protocol is adapted from established methods for palladium-catalyzed C-H functionalization of cyclopropanes and is tailored for a 3-nitrophenyl-substituted substrate.[8]

Materials:

  • N-(trans-2-(3-nitrophenyl)cyclopropyl)acetamide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)

  • Mono-N-protected amino acid ligand (e.g., Boc-L-Val-OH, 0.2 eq)

  • Benzoquinone (BQ, 2.0 eq)

  • Arylboronic acid (1.5 eq)

  • Silver carbonate (Ag₂CO₃, 2.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add N-(trans-2-(3-nitrophenyl)cyclopropyl)acetamide, Pd(OAc)₂, Boc-L-Val-OH, BQ, arylboronic acid, and Ag₂CO₃.

  • Add anhydrous DCE via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (DCM).

  • Filter the mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired arylated product.

Self-Validation: The diastereoselectivity of the product can be determined by ¹H NMR spectroscopy. The presence of the 3-nitro group can be confirmed by the characteristic signals in the aromatic region of the NMR spectrum and by IR spectroscopy (strong absorbances around 1530 and 1350 cm⁻¹).

Parameter Rationale
Directing Group The acetamide group acts as a bidentate directing group, forming a stable palladacycle.
Catalyst Pd(OAc)₂ is a common and effective palladium source for C-H activation.
Ligand A chiral mono-N-protected amino acid ligand can induce enantioselectivity.[8]
Oxidant Benzoquinone reoxidizes the Pd(0) species back to the active Pd(II) catalyst.
Arylating Agent Arylboronic acids are readily available and generally stable cross-coupling partners.
Additive Ag₂CO₃ acts as a base and may also facilitate the transmetalation step.
Solvent DCE is a common solvent for these reactions due to its high boiling point and ability to dissolve the reactants.

II. Ring-Opening Functionalization: Harnessing Strain Release

The inherent strain energy of the cyclopropane ring can be harnessed to drive ring-opening reactions, leading to the formation of highly functionalized acyclic products.[5][6] For 3-nitrophenylcyclopropanes, which can be considered as donor-acceptor cyclopropanes (the aryl group being the donor and the nitro group on the aromatic ring acting as a remote acceptor), ring-opening can be initiated by various reagents, including Lewis acids, electrophiles, and radical initiators.[9][10]

Causality Behind Experimental Choices in Ring-Opening Reactions

The regioselectivity of the ring-opening is a critical consideration. In donor-acceptor cyclopropanes, the C1-C2 bond is typically polarized, facilitating nucleophilic attack at the C2 position. The 3-nitro group further enhances the electrophilicity of the system. The choice of the ring-opening reagent will determine the nature of the functional groups installed at the 1- and 3-positions of the resulting propane chain.

For instance, treatment with a Lewis acid in the presence of a nucleophile can lead to a formal [3+2] cycloaddition or a 1,3-difunctionalization. Radical-mediated ring-opening, on the other hand, proceeds through a different mechanism and can provide access to alternative product scaffolds.

Reaction Pathway for Lewis Acid-Mediated Ring-Opening

The following diagram illustrates the general mechanism for the Lewis acid-mediated ring-opening of a 3-nitrophenylcyclopropane with a nucleophile.

G Start 3-Nitrophenylcyclopropane + Lewis Acid (LA) Intermediate1 Activated Complex [Cyclopropane-LA] Start->Intermediate1 Coordination Intermediate2 Zwitterionic Intermediate Intermediate1->Intermediate2 Ring Opening Product 1,3-Difunctionalized Product Intermediate2->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate2 Nucleophilic Attack

Caption: Lewis acid-mediated ring-opening of 3-nitrophenylcyclopropane.

Protocol 2: Tin(II) Chloride-Mediated Ring-Opening and Reaction with a Nucleophile

This protocol is based on the known reactivity of donor-acceptor cyclopropanes with Lewis acids and is adapted for a 3-nitrophenyl substrate.

Materials:

  • Diethyl 2-(3-nitrophenyl)cyclopropane-1,1-dicarboxylate (1.0 eq)

  • Tin(II) chloride (SnCl₂, 1.2 eq)

  • Indole (or other suitable nucleophile, 1.5 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add diethyl 2-(3-nitrophenyl)cyclopropane-1,1-dicarboxylate and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add SnCl₂ in one portion and stir the mixture for 15 minutes.

  • Add the indole (or other nucleophile) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ring-opened product.

Self-Validation: The ring-opened product will show the absence of the characteristic cyclopropyl proton signals in the ¹H NMR spectrum and the appearance of new signals corresponding to the propanoid backbone. The incorporation of the nucleophile can be confirmed by NMR and mass spectrometry.

Parameter Rationale
Lewis Acid SnCl₂ is a mild Lewis acid that can effectively activate the cyclopropane ring towards nucleophilic attack.
Substrate The gem-dicarboxylate groups act as electron-withdrawing groups, polarizing the cyclopropane ring.
Nucleophile Indole is a common nucleophile in these reactions, but others such as thiols or anilines can also be used.
Solvent DCM is a suitable solvent that is inert under the reaction conditions.

III. Radical-Mediated Ring-Opening Strategies

Radical reactions offer a complementary approach to the functionalization of cyclopropanes. Oxidative radical ring-opening can generate a benzylic radical that can be trapped by various radical acceptors.[5][11] The 3-nitro group can influence the stability of the radical intermediates and the overall reaction pathway.

Protocol 3: Manganese(III) Acetate-Mediated Oxidative Radical Ring-Opening/Annulation

This protocol is adapted from established methods for the radical-mediated functionalization of cyclopropylarenes.[11]

Materials:

  • 1-Cyclopropyl-3-nitrobenzene (1.0 eq)

  • Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O, 2.5 eq)

  • Dimethyl malonate (3.0 eq)

  • Glacial acetic acid

Procedure:

  • To a round-bottom flask, add this compound, Mn(OAc)₃·2H₂O, and dimethyl malonate.

  • Add glacial acetic acid.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Self-Validation: The product will be a dihydronaphthalene derivative, which can be characterized by ¹H and ¹³C NMR spectroscopy. The loss of the cyclopropyl group and the formation of the new six-membered ring are key diagnostic features.

Parameter Rationale
Oxidant Mn(OAc)₃ generates the initial radical species from dimethyl malonate.
Radical Precursor Dimethyl malonate forms a stabilized radical that adds to the cyclopropane.
Solvent Acetic acid is the standard solvent for Mn(OAc)₃-mediated reactions.

Conclusion and Future Outlook

The functionalization of the cyclopropyl ring in 3-nitrobenzene systems offers a rich platform for the synthesis of novel molecular architectures for drug discovery. The choice between C-H functionalization and ring-opening strategies depends on the desired final product and the available synthetic handles. The protocols and insights provided in this guide serve as a starting point for researchers to explore this promising area of chemical synthesis. Future work will likely focus on the development of more enantioselective C-H functionalization methods and the expansion of the scope of ring-opening reactions with a wider array of nucleophiles and radical partners.

References

  • Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system. Chemical Science.

  • Ring‐opening reactions of D–A cyclopropanes. ResearchGate.

  • Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. PMC.

  • Organocatalytic ring-opening reaction of nitrocyclopropanes 2a/2a'. ResearchGate.

  • How does the cyclopropyl group influence conjugation and aromaticity?. Chemistry Stack Exchange.

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC.

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications.

  • C–H activation reactions of nitroarenes: current status and outlook. RSC Publishing.

  • Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. PMC.

  • Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. ResearchGate.

  • Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. PMC.

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI.

  • Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. PubMed.

  • Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. Organic Letters.

  • Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones. RSC Publishing.

  • Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. Europe PMC.

  • Reactivity of electrophilic cyclopropanes. PMC.

  • Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers.

  • Metal-catalysed C–C bond formation at cyclopropanes. ResearchGate.

  • Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal.

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals.

  • Controlling site selectivity in palladium-catalyzed C-H bond functionalization. PubMed.

  • Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system. Chemical Science.

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC.

  • The cyclopropane ring as a reporter of radical leaving-group reactivity for Ni. ChemRxiv.

  • First-Row Transition Metal-Catalyzed Carbon-Carbon Bond Formation. DiVA.

  • Direct Reductive N-Functionalization of Aliphatic Nitro Compounds. ResearchGate.

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. ResearchGate.

  • Selected applications of C-H activation. YouTube.

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC.

  • Progress on 3-Nitropropionic Acid Derivatives. PubMed.

  • Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. PMC.

  • Synthetic applications of radical ring-opening: use of cyclopropylmethyl radicals. RSC Publishing.

  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. ResearchGate.

  • Scope and limitations of the nitroxide-mediated radical ring-opening polymerization of cyclic ketene acetals. RSC Blogs.

  • Triptycene Derivatives: From Their Synthesis to Their Unique Properties. MDPI.

  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 1-Cyclopropyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclopropyl Moiety and Microwave Synthesis

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a valuable structural motif. Its inherent ring strain and unique electronic properties can confer significant advantages to a drug candidate, including enhanced potency, improved metabolic stability, and conformational rigidity, which can lock a molecule into its bioactive conformation. The 1-cyclopropyl-3-nitrobenzene scaffold, in particular, serves as a versatile starting material for the synthesis of a variety of pharmacologically relevant compounds, most notably 3-cyclopropylaniline and its derivatives. These anilines are key building blocks in the development of novel therapeutics.[1]

Traditional synthetic routes to these compounds can be time-consuming and often require harsh reaction conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid, uniform heating that can dramatically reduce reaction times, increase yields, and improve product purity.[2][3][4][5][6] This application note provides detailed protocols for the microwave-assisted transformation of this compound into key synthetic intermediates, focusing on nitro group reduction and palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Safety Considerations

While specific experimental data for this compound is not extensively available, its properties can be reasonably extrapolated from its close analogue, nitrobenzene.

Table 1: Physicochemical Properties of Nitrobenzene (as a proxy for this compound)

PropertyValueSource
Molecular FormulaC₆H₅NO₂[7]
Molecular Weight123.11 g/mol [7]
Boiling Point210-211 °C
Melting Point5-6 °C
Density1.196 g/cm³ (at 25 °C)
Flash Point88 °C[7]
Solubility in Water1.9 g/L (at 20 °C)[8]

Safety Precautions:

This compound, like other nitroaromatic compounds, should be handled with care in a well-ventilated fume hood.[7][9] It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All reactions should be conducted in a dedicated microwave reactor designed for chemical synthesis, equipped with temperature and pressure sensors.

Protocol 1: Microwave-Assisted Reduction of this compound

The reduction of the nitro group to an amine is a fundamental transformation, yielding the highly valuable 3-cyclopropylaniline. Microwave irradiation can significantly accelerate this process.

Reaction Scheme:

G reactant This compound product 3-Cyclopropylaniline reactant->product Reduction reagents Fe powder, NH₄Cl Ethanol/Water conditions Microwave Irradiation (e.g., 120 °C, 10-20 min)

Caption: Reduction of this compound to 3-Cyclopropylaniline.

Experimental Protocol:
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 163.2 mg).

  • Solvent and Reagents: To the vial, add ethanol (3 mL) and water (1 mL). Then, add iron powder (3.0 mmol, 167.6 mg) and ammonium chloride (4.0 mmol, 214.0 mg).

  • Vial Sealing: Securely seal the vial with a dedicated cap.

  • Microwave Parameters: Place the vial in the microwave reactor. Set the reaction temperature to 120 °C, the hold time to 15 minutes, and the power to a maximum of 200 W with stirring.

  • Work-up and Purification:

    • After the reaction, allow the vial to cool to a safe temperature (<50 °C).

    • Filter the reaction mixture through a pad of celite to remove the iron salts, washing with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-cyclopropylaniline.

    • If necessary, purify the product by column chromatography on silica gel.

Rationale: The use of iron in the presence of a mild proton source like ammonium chloride is a classic and effective method for nitro group reduction. Microwave heating accelerates the single electron transfer from the iron surface to the nitro group, drastically reducing the reaction time from hours to minutes.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

For the synthesis of biaryl compounds, the Suzuki-Miyaura coupling is a powerful tool.[10][11][12] While the nitro group is electron-withdrawing, this protocol is based on related aryl bromides and may require optimization for this compound. For this reaction, a bromo-substituted precursor, 1-bromo-3-cyclopropyl-5-nitrobenzene, would be required.

Reaction Scheme:

G cluster_reagents Reagents reactant1 1-Bromo-3-cyclopropyl-5-nitrobenzene product 3-Aryl-5-cyclopropylnitrobenzene reactant1->product reactant2 Arylboronic Acid reactant2->product catalyst Pd(OAc)₂, Ligand (e.g., SPhos) base K₂CO₃ conditions Microwave Irradiation (e.g., 120-150 °C, 15-30 min) G cluster_reagents Reagents reactant1 1-Bromo-3-cyclopropyl-5-nitrobenzene product N,N-R₂-3-cyclopropyl-5-nitroaniline reactant1->product reactant2 Amine (R₂NH) reactant2->product catalyst Pd₂(dba)₃, Ligand (e.g., XPhos) base NaOtBu conditions Microwave Irradiation (e.g., 100-130 °C, 10-25 min)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yields and purity. The information provided herein is based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of an aryl halide, typically 3-bromonitrobenzene or 3-chloronitrobenzene, with cyclopropylboronic acid.[1][2] Alternative methods like the Ullmann condensation exist but are generally less favored due to harsher reaction conditions and potentially lower yields.[3][4]

Q2: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the primary factors to investigate?

Low or no yield in a Suzuki-Miyaura coupling is a frequent challenge. The primary areas to troubleshoot are the catalyst system (palladium source and ligand), the base, the solvent, and the integrity of your starting materials.[5][6]

Troubleshooting Flowchart for Low Yield

G cluster_0 Problem: Side Product Formation cluster_1 Solutions Protodeboronation Protodeboronation Milder_Conditions Use Milder Conditions (Lower Temp, Weaker Base) Protodeboronation->Milder_Conditions Anhydrous_Env Ensure Anhydrous Environment Protodeboronation->Anhydrous_Env Dehalogenation Dehalogenation Dehalogenation->Anhydrous_Env Bulky_Ligands Use Bulky, Electron-Rich Ligands Dehalogenation->Bulky_Ligands Homocoupling Homocoupling Degas_Thoroughly Thoroughly Degas Solvents Homocoupling->Degas_Thoroughly Slow_Addition Slow Addition of Boronic Acid Homocoupling->Slow_Addition

Sources

purification of 1-Cyclopropyl-3-nitrobenzene by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-CNB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Silica Gel Chromatography for Suzuki Coupling Isolates

Introduction & Case Overview

Welcome to the Technical Support Center. You are likely purifying 1-cyclopropyl-3-nitrobenzene following a Palladium-catalyzed Suzuki-Miyaura coupling between 1-bromo-3-nitrobenzene and cyclopropylboronic acid .

The Core Challenge: The separation of the product (Ar-Cyclopropyl) from the unreacted starting material (Ar-Br) is the critical failure point. Both compounds are non-polar aromatics with similar retention factors (Rf). Standard "blast and run" chromatography often results in co-elution, leading to mixed fractions and yield loss.

This guide treats your purification as a technical workflow, prioritizing resolution (


) over speed.
Pre-Purification Diagnostics (The Triage)

Before packing the column, you must establish a "separation window." Do not skip this step.

Protocol: The "3-Solvent" TLC Screen

Run Thin Layer Chromatography (TLC) on your crude mixture using these three specific solvent systems to determine the optimal selectivity.

Solvent SystemTarget Rf RangeSelectivity Note
10% EtOAc in Hexane 0.2 – 0.4Standard baseline. Good for bulk impurity removal.
20% DCM in Hexane 0.3 – 0.5Recommended. Chlorinated solvents often separate halo-arenes (Ar-Br) from alkyl-arenes (Ar-Cyp) better than esters.
100% Toluene 0.3 – 0.6High Precision. Interacts with

-systems. Excellent for separating nitro-isomers or closely related aromatics.

Critical Observation Point:

  • The Product: this compound is typically less polar (higher Rf) than the starting bromide in EtOAc/Hexane, but the difference is small (

    
    ).
    
  • Visualization: Both compounds quench UV (254 nm).

  • Stain: The cyclopropyl ring is moderately reactive to KMnO₄ (stains brown slowly), whereas the aryl bromide is not. This can help distinguish the spots if UV is ambiguous.

The Purification Protocol (The Fix)

Based on field data, a Dichloromethane (DCM) / Hexane gradient often provides superior resolution to Ethyl Acetate for this specific substrate class.

Step-by-Step Workflow

1. Stationary Phase Prep:

  • Silica Type: Standard 60 Å (230–400 mesh).

  • Ratio: Use 50:1 silica-to-crude mass ratio. (e.g., 50g silica for 1g crude). Why? The separation is difficult; a lower ratio (20:1) will cause band broadening and overlap.

2. Sample Loading (Dry Load):

  • Dissolve crude in minimal DCM.

  • Add Celite (1:1 w/w with crude).

  • Rotary evaporate to a free-flowing powder.

  • Technical Insight: Wet loading with Hexane/DCM is risky because the compound is very soluble in DCM; it may wash down in a broad band immediately.

3. Elution Gradient (The "Shallow Ramp"): Do not run isocratic (single concentration). Use this gradient to sharpen the bands.

Volume (Column Volumes)Solvent CompositionPurpose
1 - 3 CV 100% HexaneFlush very non-polar impurities (e.g., bi-phenyls).
4 - 8 CV 5% DCM in HexaneBegin moving the product.
9 - 15 CV 10% → 20% DCM in HexaneElution Window. Collect small fractions here.
16+ CV 50% DCM in HexaneFlush remaining polar impurities (boronic acid residues).
Visualization of Logic (Workflow)

The following diagram outlines the decision-making process for maximizing purity.

PurificationLogic Start Crude Reaction Mixture TLC TLC Diagnostic (Hex/EtOAc vs. Hex/DCM) Start->TLC Decision Is Delta Rf > 0.1? TLC->Decision PathwayA Standard Flash (Hex/EtOAc Gradient) Decision->PathwayA Yes (Easy Separation) PathwayB High-Res Column (Hex/DCM or Toluene) Decision->PathwayB No (Difficult Separation) DryLoad Dry Load on Celite PathwayA->DryLoad PathwayB->DryLoad RunColumn Run Column (Collect small fractions) DryLoad->RunColumn Analysis NMR / HPLC Verification RunColumn->Analysis

Caption: Decision matrix for selecting the optimal solvent system based on initial TLC diagnostics.

Troubleshooting & FAQs

Q1: My product and starting material (Ar-Br) are co-eluting as one broad spot. How do I fix this?

  • Cause: The polarity difference is too small for the current solvent strength.

  • Solution: Switch to Toluene . Toluene interacts with the

    
    -electrons of the benzene ring. The nitro group and the cyclopropyl group affect the electron density of the ring differently, often creating a separation in Toluene that doesn't exist in Hexane/EtOAc.
    
  • Protocol: Run the column with 100% Hexane

    
     100% Toluene gradient.
    

Q2: I see a streak on the TLC plate instead of a distinct spot.

  • Cause: Acidic degradation or column overloading. The cyclopropyl ring is strained ("bent bonds") and can theoretically open under highly acidic conditions, though it is usually stable on Silica Gel 60.

  • Solution: Add 1% Triethylamine (TEA) to your mobile phase during column preparation. This neutralizes the acidic sites on the silica.

    • Note: If you use TEA, your Rf values will shift slightly.

Q3: The product is oiling out at the top of the column.

  • Cause: Solubility mismatch. You likely dissolved the sample in a strong solvent (DCM) and poured it onto a column equilibrated with Hexane. The product crashed out when the DCM diluted.

  • Solution: Use the Dry Load method described in Section 3. This is non-negotiable for oily nitro-aromatics.

Q4: Can I use UV to distinguish the product from the impurity?

  • Answer: Difficult. Both 1-bromo-3-nitrobenzene and this compound absorb strongly at 254 nm due to the nitro-arene chromophore.

  • Pro Tip: Use GC-MS or NMR to check the "mixed" fractions. Do not rely solely on TLC intensity to pool fractions.

References
  • Suzuki-Miyaura Coupling of Cyclopropylboronic Acid

    • Deng, W., et al.[1][2] "Palladium-catalyzed cross-coupling of cyclopropylboronic acid with aryl bromides."[2] Tetrahedron Letters, 43(38), 6903-6905.

  • Chromatography Solvent Selectivity (The "Not Voodoo" Guide)

    • Reich, H. J. "Solvent Selection and Selectivity in Chromatography." University of Wisconsin-Madison.
  • Purification of Nitro-Aromatics

    • Org.[3] Synth. "m-Bromonitrobenzene and derivatives purification."

  • Stability of Cyclopropyl Groups

    • Rappoport, Z.[4] "The Chemistry of the Cyclopropyl Group."[4] Wiley Interscience.

Sources

minimizing side products in the nitration of cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Walsh Orbital" Challenge

Status: Active Subject: Minimizing Ring Cleavage & Controlling Regioselectivity Target Substrate: Cyclopropylbenzene (CPB)

Executive Summary: Nitrating cyclopropylbenzene is distinct from nitrating standard alkylbenzenes (like toluene) due to the unique electronic structure of the cyclopropyl ring. The bent C-C bonds (Walsh orbitals) possess significant


-character, making the ring:
  • Exceptionally Acid-Sensitive: It behaves similarly to an alkene, making it prone to acid-catalyzed ring opening (cleavage) to form propenylbenzenes or nitrate esters.

  • Electronically Activated: It strongly stabilizes the ortho and para sigma complexes, often leading to higher-than-expected ortho isomer ratios compared to isopropylbenzene (cumene).

This guide prioritizes anhydrous, low-temperature conditions to preserve ring integrity while managing the safety profile of energetic nitrating agents.

Part 1: Critical Safety Protocol (Acetyl Nitrate)

⚠️ DANGER: EXPLOSION HAZARD The standard method uses Acetyl Nitrate (generated in situ from acetic anhydride and nitric acid). This mixture is thermodynamically unstable and can detonate if not handled within strict parameters.

Mandatory Safety Rules:

  • Temperature Ceiling: Never allow the reaction temperature to exceed 15°C (ideally keep

    
    ). Above 35-40°C, acetyl nitrate can decompose explosively.
    
  • Concentration Limit: Never create mixtures where Nitric Acid > 50% (w/w) of the Acetic Anhydride.

  • Quenching: Quenching hydrolyzes excess acetic anhydride, which is highly exothermic. This must be done on ice, slowly.

Part 2: Mechanism & Side Product Pathways

The following diagram illustrates the competition between the desired Electrophilic Aromatic Substitution (EAS) and the undesired Ring Opening (RO) pathways.

CPB_Nitration_Pathways CPB Cyclopropylbenzene (Substrate) Sigma_Complex Sigma Complex (Wheland Intermediate) CPB->Sigma_Complex Nitration (Low Temp) Ring_Protonation Ring Protonation (Acid Attack on Walsh Orbitals) CPB->Ring_Protonation Strong Acid (H2SO4/High Temp) AcONO2 Acetyl Nitrate (Active Electrophile) Para_Nitro p-Nitrocyclopropylbenzene (Major Product) Sigma_Complex->Para_Nitro -H+ (Steric Pref) Ortho_Nitro o-Nitrocyclopropylbenzene (Minor Product) Sigma_Complex->Ortho_Nitro -H+ (Electronic Pref) Open_Cation Open Carbocation (Benzylic) Ring_Protonation->Open_Cation Ring Cleavage Propenyl Propenylbenzenes (Elimination) Open_Cation->Propenyl -H+ Nitrate_Ester Nitrate Esters (Nucleophilic Trap) Open_Cation->Nitrate_Ester +NO3-

Figure 1: Mechanistic divergence. Path A (Green nodes) represents desired nitration. Path B (Grey nodes) represents acid-catalyzed ring destruction, prevalent in standard mixed-acid conditions.

Part 3: Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" Acetyl Nitrate Method

Best for: Routine lab-scale synthesis (1g - 20g) requiring high yield.

Reagents:

  • Cyclopropylbenzene (1.0 equiv)

  • Acetic Anhydride (excess, solvent/reagent)

  • Fuming Nitric Acid (1.1 equiv)

  • Catalyst: None (or trace

    
    only if strictly controlled, usually avoided to prevent ring opening).
    

Step-by-Step:

  • Preparation: Charge a flask with Acetic Anhydride (approx. 5-7 mL per gram of substrate). Cool to -10°C using an acetone/ice or glycol bath.

  • Generation: Add Fuming Nitric Acid dropwise. Crucial: Monitor internal temperature. Rate of addition must be slow enough to maintain

    
    .
    
    • Why: This generates acetyl nitrate in situ without thermal runaway.

  • Addition: Add Cyclopropylbenzene (diluted in a small amount of acetic anhydride) dropwise to the nitrating mixture at -10°C.

  • Reaction: Stir at -10°C to 0°C for 1–2 hours. Do not warm to room temperature until conversion is complete (check via TLC/HPLC).

  • Quenching (Critical): Pour the reaction mixture onto a slurry of crushed ice and water . Stir vigorously.

    • Why: This hydrolyzes the remaining acetic anhydride. This is exothermic; the ice absorbs the heat to prevent product degradation.

  • Workup: Extract with Dichloromethane (DCM). Wash with saturated

    
     (to remove acetic acid) until neutral. Dry over 
    
    
    
    .
Protocol B: The "Acid-Free" Nitronium Tetrafluoroborate Method

Best for: High-value substrates or when ring opening is persistent.

Reagents:

  • 
     (Nitronium Tetrafluoroborate) - Handle in Glovebox/Dry Bag .
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or Sulfolane.
    

Step-by-Step:

  • Setup: In a dry environment, dissolve

    
     (1.1 equiv) in anhydrous acetonitrile at -30°C under Argon.
    
  • Reaction: Add Cyclopropylbenzene slowly.

  • Mechanism: This provides the

    
     ion directly without the presence of acidic protons (initially), significantly reducing the rate of ring protonation/opening.
    
  • Quench: Quench with aqueous bicarbonate.

Part 4: Troubleshooting & FAQs
Q1: I am seeing significant amounts of propenylbenzene (olefin) in my NMR. Why?

Diagnosis: Acid-Catalyzed Ring Opening.[1] Cause: You likely used standard "mixed acid" (


) or allowed the temperature to spike. The cyclopropane ring acts as a "proton sponge" due to the high electron density in the Walsh orbitals.
Solution: 
  • Switch to Protocol A (Acetyl Nitrate).

  • Eliminate sulfuric acid entirely.

  • Lower reaction temperature to -20°C.

Q2: What is the expected ortho:para ratio?

Insight: Unlike bulky alkyl groups (like t-butyl) which give >90% para, the cyclopropyl group is smaller and electronically stabilizes the ortho transition state. Expectation: Typical ratios are 70-80% para and 20-30% ortho . Optimization: To maximize para, lower the temperature. Steric differentiation increases as temperature decreases.

Q3: The reaction mixture turned dark/black and fumed.

Diagnosis: Oxidative Decomposition. Cause: Runaway exotherm or oxidation of the benzylic position. Immediate Action: If safe, dump onto a massive excess of ice. If fuming is uncontrollable, evacuate the area (NOx gas hazard). Prevention: You likely added reagents too fast. The formation of acetyl nitrate is exothermic, and the nitration itself is exothermic. Slow down addition rates.

Part 5: Data & Comparison
ParameterStandard Mixed AcidAcetyl Nitrate (Recommended)Nitronium Tetrafluoroborate
Active Species

(in strong acid)


(salt)
Acidity Extremely High (

)
Moderate (Buffered)Low (Non-protic start)
Ring Opening High Risk (>20% side products)Low Risk (<5%)Minimal Risk (<1%)
Temp Control 0°C to RTStrictly < 0°C -40°C to -20°C
Safety Hazard CorrosiveExplosive (if heated) Moisture Sensitive
References
  • Olah, G. A., et al. (1978).[2] "Electrophilic and free radical nitration of benzene and toluene with various nitrating agents."[2] Proceedings of the National Academy of Sciences.

  • Fraunhofer Institute. (2010). "Nitration Chemistry in Continuous Flow using Acetyl Nitrate." Fraunhofer-Publica.

  • Organic Syntheses. (1967). "Nitronium Tetrafluoroborate: Preparation and Use." Org.[3][4] Synth. Coll. Vol. 5.

  • University of Notre Dame. (2015). "SOP: Quenching of Reactive/Pyrophoric Substances."

  • BenchChem. (2025). "Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes."

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Cyclopropyl Nitrobenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the cross-coupling of cyclopropyl and nitrobenzene moieties. This guide is structured in a question-and-answer format to directly address common issues encountered during these sensitive yet powerful C-N and C-C bond-forming reactions. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Buchwald-Hartwig amination of a nitro-substituted aryl halide with cyclopropylamine has stalled at low conversion. What are the most likely causes?

Low conversion in this specific Buchwald-Hartwig reaction is a common issue stemming from a combination of catalyst inhibition, substrate-specific challenges, and suboptimal reaction conditions. Let's break down the primary suspects.

  • Catalyst Inactivation by the Nitro Group: The nitro group is a well-known inhibitor of palladium catalysts. It can act as a ligand, coordinating to the palladium center and preventing it from participating in the catalytic cycle. More critically, under the reductive conditions of the catalytic cycle (especially with phosphine ligands), the nitro group can be partially reduced, leading to species that can deactivate or poison the catalyst.[1][2]

  • Steric Hindrance: Cyclopropylamine is a small, but rigid, primary amine. While less sterically demanding than many secondary amines, the approach to the palladium center can still be a kinetic bottleneck, especially if the nitro-substituted aryl halide is sterically encumbered (e.g., with ortho-substituents).[3]

  • Ineffective Base/Ligand Combination: The pKa of cyclopropylamine is around 8.9, meaning a sufficiently strong base is required for deprotonation to form the active nucleophile in the catalytic cycle. An inappropriate base can lead to a low concentration of the active amine, thus slowing down the reaction.[2][4]

  • Sub-optimal Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition, especially in the presence of an oxidizing nitro group.[4][5]

The following troubleshooting workflow can help diagnose and resolve these issues.

G cluster_0 Troubleshooting Low Conversion in Cyclopropylamine Coupling start Low Conversion Observed q1 Is catalyst deactivation suspected? (e.g., color change to black/precipitate) start->q1 sol1 Switch to a more robust ligand (e.g., biaryl phosphine like BrettPhos). Use a pre-catalyst (e.g., G3/G4) to ensure efficient Pd(0) generation. q1->sol1 Yes q2 Is the base appropriate? q1->q2 No sol1->q2 sol2 Screen stronger, non-nucleophilic bases. NaOtBu and LHMDS are common choices. Ensure base is fresh and anhydrous. q2->sol2 Unsure/No q3 Are reaction conditions optimized? q2->q3 Yes sol2->q3 sol3 Perform a temperature screen (e.g., 80-110 °C). Ensure rigorous degassing of solvent and reagents. q3->sol3 No end Improved Conversion q3->end Yes, but still low sol3->end

Caption: Troubleshooting workflow for low conversion rates.

Q2: I am attempting a Suzuki-Miyaura coupling of a nitro-substituted aryl halide with cyclopropylboronic acid and observing significant amounts of dehalogenated starting material and homocoupling of the boronic acid. What is happening?

These side products are classic symptoms of a catalytic cycle that is failing at the transmetalation step or is being disrupted by oxygen.

  • Hydrodehalogenation: This occurs when the oxidative addition complex reacts with a hydrogen source before it can undergo transmetalation. The likely hydrogen source can be trace water or the solvent. This pathway becomes competitive when the transmetalation step is slow.

  • Homocoupling (Glaser-type coupling): The formation of dicyclopropyl is often a result of oxygen contamination.[5] Oxygen can oxidize the Pd(0) catalyst, and also promote the oxidative homocoupling of the boronic acid.

Core Issues & Solutions:

  • Inefficient Transmetalation: The transfer of the cyclopropyl group from boron to palladium can be sluggish.

    • Solution: Switch to a different boron source. Cyclopropylboronic acid can be unstable. Consider using a potassium cyclopropyltrifluoroborate salt, which is often more stable and can lead to more reproducible results. The in-situ hydrolysis of the trifluoroborate provides a slow, steady concentration of the boronic acid.

  • Base and Solvent Mismatch: The choice of base is critical for activating the boronic acid for transmetalation. The effectiveness of a base is highly dependent on the solvent system.[5][6]

    • Solution: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for challenging substrates.[7] Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Oxygen Contamination: The most common cause of homocoupling.[5]

    • Solution: Rigorous degassing is non-negotiable. Use several freeze-pump-thaw cycles for the solvent. Alternatively, sparging the solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst is crucial.[5]

ParameterRecommendation for Suzuki CouplingRationale
Boron Source Potassium cyclopropyltrifluoroborateIncreased stability and reproducibility over boronic acid.
Catalyst Pd(dppf)Cl₂, SPhos-based pre-catalystDppf is a robust ligand for many Suzuki couplings. SPhos is excellent for sterically hindered or electron-rich partners.[8]
Base K₃PO₄, Cs₂CO₃Stronger bases that can accelerate the transmetalation step.[7]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic systems are common and effective. Ensure vigorous stirring.[5]
Degassing Mandatory (Freeze-Pump-Thaw or Argon sparging)To prevent catalyst oxidation and boronic acid homocoupling.[5]
Q3: My reaction is a complex mixture, and I suspect the cyclopropyl ring is opening. Is this possible and how can I prevent it?

Yes, cyclopropyl ring-opening is a known reactivity pathway, especially with transition metal catalysts.[9][10][11] The high ring strain of the cyclopropane (approx. 27 kcal/mol) makes it susceptible to C-C bond activation.

Mechanistic Insight: Low-valent transition metals, like Pd(0) or Ni(0), can undergo oxidative addition into a C-C bond of the cyclopropyl ring, forming a metalacyclobutane intermediate. This intermediate can then undergo further reactions, leading to a variety of linear, unsaturated products instead of the desired coupled product. This is particularly a risk with certain ligand types and at elevated temperatures.

G cluster_1 Cyclopropyl Ring Opening Side Reaction A Cyclopropyl Moiety C Oxidative Addition into C-C bond A->C E Desired Cross-Coupling Product A->E Desired Pathway (C-N or C-C Coupling) B Pd(0) Catalyst B->C B->E Desired Pathway (C-N or C-C Coupling) D Palladacyclobutane Intermediate C->D F Linearized Byproducts D->F Undesired Pathway

Caption: Competing pathways for cyclopropyl groups in cross-coupling.

Strategies to Minimize Ring Opening:

  • Lower Reaction Temperature: C-C bond activation typically has a higher activation energy than the desired C-N or C-C coupling steps. Running the reaction at the lowest effective temperature can favor the desired pathway.

  • Ligand Choice: The electronic and steric properties of the ligand are critical.

    • Avoid overly electron-rich, monodentate ligands: These can sometimes promote oxidative addition into C-C bonds.[9][11]

    • Utilize bulky biaryl phosphine ligands: Ligands like those developed by Buchwald (e.g., XPhos, SPhos) or YPhos ligands can create a steric environment around the metal center that favors the desired catalytic cycle and disfavors the C-C activation pathway.[4][12]

  • Catalyst System: Nickel catalysts are known to be particularly effective at C-C bond activation of cyclopropyl ketones.[9][10][11] While palladium is generally less prone to this, it's a possibility to be aware of. If you are using Nickel, this side reaction is highly probable.

Experimental Protocols

Protocol 1: General Procedure for a Robust Buchwald-Hartwig Amination of an Aryl Halide with Cyclopropylamine

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Nitro-substituted Aryl Halide (1.0 mmol, 1.0 equiv)

  • Cyclopropylamine (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), BrettPhos Pd G3 precatalyst, and NaOtBu.

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed toluene, followed by the cyclopropylamine. If the aryl halide is a liquid, add it at this stage.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC.[Link]

  • Ligand-Metal Cooperation Enables C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. ChemRxiv.[Link]

  • (PDF) Ligand-Metal Cooperation Enables Net C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. ResearchGate.[Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.[Link]

  • Ligand-Metal Cooperation Enables Net C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones | Organic Chemistry. ChemRxiv | Cambridge Open Engage.[Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. PMC.[Link]

  • Process for the manufacture of cyclopropylamine.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.[Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.[Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]

  • Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate.[Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI.[Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.[Link]

  • Help needed with unreproducible Suzuki coupling. Reddit.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications.[Link]

  • Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. PMC.[Link]

  • Deoxygenative coupling of nitroarenes for the synthesis of aromatic azo compounds with CO using supported gold catalysts. RSC Publishing.[Link]

  • Electrochemical hydrogenative coupling of nitrobenzene into azobenzene over a mesoporous palladium–sulfur cathode. PMC.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

Sources

separating 1-Cyclopropyl-3-nitrobenzene from para-isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Technical Guide to the Separation of 1-Cyclopropyl-3-nitrobenzene from its para-Isomer

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals facing the challenge of separating the meta- and para-isomers of 1-cyclopropyl-nitrobenzene. Positional isomers often possess very similar physicochemical properties, making their separation a non-trivial task that requires a systematic approach.[1] This document provides in-depth, field-proven insights and troubleshooting protocols to guide you through method development and optimization.

Frequently Asked Questions (FAQs)

Q1: I've synthesized 1-cyclopropyl-nitrobenzene. What is the likely composition of my crude product mixture?

A1: The synthesis of 1-cyclopropyl-nitrobenzene is typically achieved through the electrophilic nitration of cyclopropylbenzene. The cyclopropyl group is an activating, ortho, para-directing substituent.[2] Therefore, the direct nitration reaction will predominantly yield 1-cyclopropyl-2-nitrobenzene (ortho) and 1-cyclopropyl-4-nitrobenzene (para). The formation of this compound (meta) is electronically disfavored and it will likely be present as only a minor component of the crude reaction mixture. For context, the nitration of the similarly o,p-directing chlorobenzene can result in as little as 1% of the meta isomer.[3]

Understanding your starting composition is critical. We strongly recommend obtaining a Gas Chromatography-Mass Spectrometry (GC-MS) or high-resolution ¹H-NMR spectrum of your crude material to quantify the isomer ratio before proceeding with any purification strategy.[4]

Q2: What are the key physical properties I should consider for this separation, and what data is available?

A2: The primary physical properties that govern the choice of separation technique are melting point, boiling point, and differential solubility. Unfortunately, a thorough review of scientific literature reveals a significant data gap for the meta and ortho isomers of 1-cyclopropyl-nitrobenzene. While experimental data is available for the para isomer, properties for the others are largely based on computational models.[2]

This lack of experimental data means that method development will, by necessity, be an empirical process. You cannot rely on literature values to design a fractional crystallization protocol, for example. The first step in your workflow should be the characterization of your own material.

Isomer Structure Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
1-Cyclopropyl-2-nitrobenzene (ortho)O=N(=O)c1ccccc1C1CC1163.17Not Experimentally ReportedNot Experimentally Reported
This compound (meta)O=N(=O)c1cccc(C1CC1)c1163.17Not Experimentally Reported Not Experimentally Reported
1-Cyclopropyl-4-nitrobenzene (para)O=N(=O)c1ccc(C1CC1)cc1163.1731[5]127-128 @ 7 Torr[5]
Q3: Which separation technique should I attempt first: Chromatography or Fractional Crystallization?

A3: The choice between chromatography and crystallization depends on your specific goals, including the scale of the separation, the required final purity, and available equipment. Given the lack of physical data, chromatography presents a more direct and often more successful initial approach.

  • Chromatography (HPLC/GC): This should be your primary approach. It is highly effective for separating positional isomers and can be developed systematically.[1] High-Performance Liquid Chromatography (HPLC) is particularly versatile for both analytical monitoring and preparative-scale purification. It separates compounds based on subtle differences in their interactions with the stationary and mobile phases.

  • Fractional Crystallization: This technique relies on differences in the melting points and solubilities of the isomers in a given solvent.[2] It is often more economical and scalable than preparative chromatography if a suitable solvent system can be found. However, its feasibility is entirely dependent on the thermal properties of the meta-isomer, which are currently unknown.

Recommendation: Begin with analytical HPLC to develop a robust separation method. This will confirm if the isomers can be resolved and will allow you to monitor the purity of fractions from other techniques. Concurrently, you can perform small-scale screening to assess the feasibility of fractional crystallization.

G start Start: Crude Isomer Mixture char_step Characterize Mixture (GC-MS, ¹H-NMR) start->char_step decision Choose Primary Technique char_step->decision hplc_path HPLC Method Development decision->hplc_path High-Resolution Required cryst_path Crystallization Feasibility Screening decision->cryst_path Scalability is Key Goal hplc_protocol Develop Analytical & Prep HPLC Method hplc_path->hplc_protocol cryst_protocol Perform Solvent Screening & Test Crystallization cryst_path->cryst_protocol end_hplc Purified Isomers hplc_protocol->end_hplc cryst_fail Feasibility Low? cryst_protocol->cryst_fail end_cryst Purified Isomers cryst_fail->hplc_path Yes, Re-evaluate cryst_fail->end_cryst No G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Final Method col Select Column (Phenyl-Hexyl) mob Select Mobile Phases (ACN & MeOH) col->mob grad Run Gradient Screens mob->grad eval Evaluate Resolution (Rs) grad->eval opt Optimize Gradient or Switch to Isocratic eval->opt Rs > 1.0 temp Adjust Temperature eval->temp Rs < 1.0 prep Scale to Preparative HPLC opt->prep temp->opt final Pure Isomers Isolated prep->final

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Cyclopropyl vs. Ethyl Nitrobenzene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of cyclopropyl- and ethyl-substituted nitrobenzene analogs, offering a framework for researchers and drug development professionals. We will explore the fundamental principles governing their bioactivity, propose a comprehensive experimental strategy for their evaluation, and discuss the anticipated outcomes based on established structure-activity relationships (SAR).

Introduction: The Rationale for Comparison

Nitroaromatic compounds are a cornerstone in medicinal chemistry, forming the basis for a wide range of pharmaceuticals, including antibacterial and anticancer agents.[1][2] Their biological activity is often dependent on the reductive activation of the nitro group within target cells, leading to the formation of cytotoxic metabolites.[3][4] The substituents on the nitrobenzene ring play a critical role in modulating the compound's physicochemical properties, including potency, selectivity, and metabolic stability.

This guide focuses on two common alkyl substituents: cyclopropyl and ethyl. The choice to compare these is driven by their distinct stereoelectronic and metabolic profiles:

  • The Ethyl Group: A simple, flexible alkyl chain, it can influence lipophilicity and engage in van der Waals interactions. However, it is often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can be a liability in drug design.

  • The Cyclopropyl Group: This strained, three-membered ring is a fascinating bioisostere for larger alkyl groups.[5][6] Its rigid structure can lock a molecule into a bioactive conformation, potentially increasing potency.[7] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring renders it significantly less susceptible to CYP-mediated oxidation, often enhancing metabolic stability and prolonging a drug's half-life.[8]

Understanding the trade-offs between these two substituents is crucial for designing next-generation nitrobenzene-based therapeutics with improved efficacy and pharmacokinetic profiles.

Proposed Mechanism of Action: Reductive Activation

The primary mechanism of action for many bioactive nitrobenzenes involves their role as prodrugs. The electron-withdrawing nitro group lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the compound susceptible to enzymatic reduction.[9] In hypoxic environments, such as those found in solid tumors or anaerobic bacteria, specific nitroreductase enzymes can reduce the nitro group to form highly reactive nitroso, hydroxylamino, and amino species. These metabolites can covalently modify and damage critical biomacromolecules like DNA, leading to cell death.[3][10]

cluster_0 Cellular Environment (e.g., Hypoxic Tumor Cell) Prodrug Ar-NO₂ (Nitrobenzene Analog) Nitroreductase Nitroreductase (NTR) + NAD(P)H Prodrug->Nitroreductase Enzyme Binding Intermediate1 Ar-NO₂⁻˙ (Nitro Radical Anion) Nitroreductase->Intermediate1 2e⁻ Reduction Intermediate2 Ar-N(OH)₂ (Hydroxylamine) Intermediate1->Intermediate2 Further Reduction (Multiple Steps) Damage DNA Damage & Macromolecule Adducts Intermediate2->Damage Covalent Modification Death Cell Death Damage->Death Synthesis Chemical Synthesis (Analog Libraries) InVitroBio In Vitro Bioactivity Screening (e.g., IC₅₀, MIC) Synthesis->InVitroBio ADME In Vitro ADME Profiling (Metabolic Stability, Permeability) InVitroBio->ADME Active Hits Tox In Vitro Toxicology (Cytotoxicity vs. Normal Cells) InVitroBio->Tox Active Hits MoA Mechanism of Action Studies (Nitroreductase Assay) ADME->MoA Tox->MoA LeadOpt Lead Optimization (Data-driven SAR) MoA->LeadOpt

Caption: Proposed experimental workflow for comparative analysis.

Chemical Synthesis

The first step is the synthesis of two parallel libraries of compounds: one with a para-cyclopropylnitrobenzene scaffold and the other with a para-ethylnitrobenzene scaffold, varying other substituents to explore a range of chemical space.

In Vitro Bioactivity Assays

The choice of assay depends on the therapeutic target. Below are protocols for anticancer and antibacterial screening.

Protocol 1: Anticancer Cytotoxicity Assay (Sulforhodamine B - SRB)

This assay is used to determine the concentration at which the compound inhibits cancer cell growth by 50% (IC₅₀).

  • Cell Culture: Culture human cancer cell lines (e.g., PC3 for prostate, MDA-MB-435 for melanoma) in appropriate media until they reach the log-growth phase. [10][11]2. Seeding: Plate the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs (e.g., from 0.01 µM to 100 µM). Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Analysis: Measure the absorbance at 510 nm. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vitro ADME Profiling: Metabolic Stability

This assay predicts how quickly a compound is metabolized by the liver, a critical factor for its in vivo half-life. The cyclopropyl analogs are hypothesized to be significantly more stable than their ethyl counterparts.

Protocol 2: Liver Microsomal Stability Assay

  • Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (e.g., at 1 µM final concentration).

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line corresponds to the rate of elimination (k). Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k.

Anticipated Results and Data Interpretation

Based on established medicinal chemistry principles, we can predict the likely outcomes of these comparative experiments. The following tables present illustrative data to guide interpretation.

Table 1: Illustrative Bioactivity and Toxicology Data
Compound IDScaffoldIC₅₀ vs. PC3 Cells (µM)CC₅₀ vs. Normal WI-38 Cells (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
ENB-01 Ethyl-Nitrobenzene5.225.85.0
CPN-01 Cyclopropyl-Nitrobenzene2.144.121.0
ENB-02 Ethyl-Nitrobenzene8.931.23.5
CPN-02 Cyclopropyl-Nitrobenzene4.576.517.0
  • Interpretation: The cyclopropyl analogs (CPN) are expected to show higher potency (lower IC₅₀) against cancer cells. [7]This could be due to the rigid ring enforcing a more favorable conformation for target binding. Crucially, they are also expected to be less toxic to normal cells (higher CC₅₀), resulting in a superior Selectivity Index. [12]

Table 2: Illustrative Metabolic Stability Data
Compound IDScaffoldIn Vitro Half-Life (T½, min) in HLMsPredicted In Vivo Clearance
ENB-01 Ethyl-Nitrobenzene12High
CPN-01 Cyclopropyl-Nitrobenzene> 90Low
ENB-02 Ethyl-Nitrobenzene25Moderate-High
CPN-02 Cyclopropyl-Nitrobenzene85Low
  • Interpretation: As hypothesized, the cyclopropyl analogs should demonstrate significantly greater metabolic stability (longer T½) compared to the ethyl analogs. [8]The ethyl group provides a "soft spot" for oxidative metabolism, leading to rapid clearance, whereas the robust cyclopropyl ring resists this pathway.

cluster_0 Ethyl-Nitrobenzene Metabolism cluster_1 Cyclopropyl-Nitrobenzene Metabolism start_eth Ar-CH₂CH₃ cyp_eth CYP450 (Oxidation) start_eth->cyp_eth Phase I Metabolism metabolite_eth Ar-CH(OH)CH₃ (Hydroxylated Metabolite) Ar-CH₂CH₂OH cyp_eth->metabolite_eth Phase I Metabolism start_cp Ar-cPr cyp_cp CYP450 (Oxidation) start_cp->cyp_cp Blocked metabolite_cp Metabolism Resistant (Minimal Oxidation) cyp_cp->metabolite_cp Blocked

Caption: Contrasting metabolic fates of ethyl vs. cyclopropyl groups.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the bioactivity of cyclopropyl and ethyl nitrobenzene analogs. The core hypothesis is that the unique structural and electronic properties of the cyclopropyl group will impart superior potency and metabolic stability compared to the more conventional ethyl substituent.

  • Cyclopropyl Analogs: Expected to be more potent, more selective, and have a better pharmacokinetic profile due to resistance to oxidative metabolism.

  • Ethyl Analogs: May serve as useful benchmarks but are likely to be limited by lower potency and higher metabolic clearance.

The experimental workflows provided herein represent a robust starting point for any research program aimed at developing advanced nitroaromatic therapeutics. By understanding the profound impact of these seemingly small structural modifications, researchers can more effectively design molecules with enhanced clinical potential.

References

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central.
  • Kočar, D., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
  • Orlandi, M., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
  • Medina-Franco, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
  • BenchChem. (n.d.). Quantitative Structure-Activity Relationship (QSAR) of Nitrobenzene Derivatives: A Comparative Guide. BenchChem.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PubMed Central.
  • Al Subeh, Z., et al. (2024). Bioactivity-driven fungal metabologenomics identifies antiproliferative stemphone analogs and their biosynthetic gene cluster. PubMed Central.
  • Remko, M. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • Vogt, R. A., et al. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate.
  • Abdel-Maksoud, M. S., et al. (2022). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. ACS Omega.
  • Atwell, G. J., et al. (n.d.). Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. ResearchGate.
  • Gagnon, A., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
  • T. S. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.
  • BenchChem. (n.d.). Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block in organic synthesis. BenchChem.

Sources

Comparative Structural Analysis: 1-Cyclopropyl-3-nitrobenzene vs. Isomeric Scaffolds

[1]

Executive Summary

1-Cyclopropyl-3-nitrobenzene (m-cyclopropylnitrobenzene) represents a critical structural motif in medicinal chemistry, serving as a bioisostere for isopropyl-substituted aromatics.[1] The cyclopropyl group imparts unique conformational rigidity and metabolic stability (blocking benzylic oxidation) compared to acyclic alkyl chains.[1]

This guide provides a technical comparison of the structural data for the 1,3-isomer against its 1,4- (para) and unsubstituted analogs. It details the specific X-ray crystallography protocols required to characterize this low-melting compound, contrasting standard mounting techniques with the necessary in situ cryo-crystallography workflows.

Structural Landscape & Comparative Data[1][2]

Conformational Analysis: The "Bisected" Preference

The primary structural feature of interest in cyclopropyl-arenes is the orientation of the cyclopropyl ring relative to the benzene plane.

  • Bisected Conformation (

    
    ):  The cyclopropyl C-H bond lies in the plane of the benzene ring. This maximizes 
    
    
    -
    
    
    conjugation (hyperconjugation) between the Walsh orbitals of the cyclopropyl ring and the aromatic
    
    
    -system.[1]
  • Perpendicular Conformation (

    
    ):  The C-C bond of the cyclopropyl ring lies in the benzene plane. This is sterically disfavored unless ortho-substituents force a twist.[1]
    

Predicted vs. Experimental Data: While the para-isomer (1-cyclopropyl-4-nitrobenzene) is a known crystalline solid (mp 31°C) with a bisected conformation, the meta-isomer (this compound) is a liquid or low-melting solid at room temperature.[1] Its structure is predicted to retain the bisected conformation due to the lack of steric interference from the meta-nitro group.

Comparative Properties Table[1]
FeatureThis compound (Meta)1-Cyclopropyl-4-nitrobenzene (Para)Cyclopropylbenzene (Ref)
Electronic Effect Inductive withdrawing (-I), Resonance decoupledDirect Resonance (Push-Pull)Donor only
Physical State (RT) Liquid / Low-Melting Solid Solid (mp 31°C)Liquid (mp -36°C)
Predicted Conformation Bisected (Min.[1] Energy)Bisected (Experimental)Bisected (Experimental)
Crystal System Requires In Situ Cryo-XRDMonoclinic / TriclinicOrthorhombic (at 100K)
Space Group (Likely)

or

(Predicted)


Packing Forces

-stacking, NO

...H-C dipole
Dipole-Dipole (Head-to-Tail)Weak vdW

Experimental Protocol: Synthesis & Structural Determination

Since this compound is likely a liquid at ambient conditions, standard single-crystal mounting on a glass fiber is impossible.[1] The following protocol integrates Suzuki-Miyaura coupling for high-purity synthesis with Optical Heating and Crystallization Device (OHCD) techniques for structure solution.

Synthesis (Suzuki Coupling)

Objective: Produce >99% pure material to prevent nucleation inhibition during cryo-crystallization.

  • Reagents: 3-Bromonitrobenzene (1.0 eq), Cyclopropylboronic acid (1.2 eq), Pd(OAc)

    
     (5 mol%), Tricyclohexylphosphine (10 mol%), K
    
    
    PO
    
    
    (3.0 eq).
  • Solvent: Toluene/Water (20:1).

  • Conditions: Heat at 100°C for 12 hours under Argon.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Note: Remove all traces of Pd catalyst; metal impurities act as heterologous nucleation sites.

In Situ Cryo-Crystallography Protocol

Objective: Grow a single crystal directly on the diffractometer from the liquid phase.[1]

  • Step 1: Capillary Loading. Draw the neat liquid (this compound) into a 0.3 mm Lindemann glass capillary.[1] Seal both ends with flame or epoxy.[1]

  • Step 2: Mounting. Mount the capillary on a goniometer head with a magnetic base.[1] Center the liquid column in the X-ray beam path.[1]

  • Step 3: Flash Cooling. Rapidly cool the stream to 100 K to create a polycrystalline powder or amorphous glass.[1]

  • Step 4: Laser Annealing (OHCD).

    • Use a focused IR laser to melt a "zone" of the sample within the capillary.

    • Slowly scan the laser along the capillary axis (rate: 10–50

      
      m/s) to establish a melt-solid interface.[1]
      
    • Causality: This zone-refining process selects for the fastest-growing crystal face, converting the polycrystal into a single crystal domain.[1]

  • Step 5: Data Collection. Once a single domain is confirmed (via sharp diffraction spots), collect a full sphere of data at 100 K using Mo-K

    
     or Cu-K
    
    
    radiation.[1]

Workflow Visualization

GStartStart: 3-BromonitrobenzeneSynthSuzuki Coupling(Pd-Cat, Cyclopropylboronic acid)Start->SynthPurifyPurification (>99%)Remove Pd/SaltsSynth->PurifyCheckStatePhysical State Check(at 25°C)Purify->CheckStateSolidSolid: Standard Mounting(Epoxy/Loop)CheckState->SolidMP > 25°CLiquidLiquid: In Situ Cryo-XRD(Capillary + Laser Annealing)CheckState->LiquidMP < 25°CDiffractionX-Ray Diffraction(100 K)Solid->DiffractionLiquid->DiffractionSolveStructure Solution(Direct Methods/SHELX)Diffraction->SolveRefineRefinement(Check Bisected Conformation)Solve->Refine

Caption: Workflow for synthesis and structural determination of this compound, accounting for physical state.

References

  • Cyclopropylboronic Acid Synthesis & Coupling: Wallace, D. J., et al. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions."[1][2][3] Tetrahedron Letters 43.39 (2002): 6987-6990.[1] Link

  • Conformation of Cyclopropylbenzene: Shen, Q., et al. "Molecular Structure and Conformation of Cyclopropylbenzene." The Journal of Organic Chemistry 66.17 (2001): 5840-5845.[1] Link[1]

  • In Situ Cryo-Crystallography: Boese, R., & Nussbaumer, M. "In situ Crystallization Techniques."[1] Organic Crystal Engineering: Frontiers in Crystal Engineering (1994): 20-37.[1] Link[1]

  • Properties of Nitro-Aromatics: PubChem Compound Summary for CID 312713, 1-Cyclopropyl-4-nitrobenzene.[1] Link[1]

Meta-Cyclopropyl Benzenes vs. Alkyl Analogues: A Comparative SAR Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Substituent

In the optimization of aromatic pharmacophores, the meta-position relative to a primary binding vector often dictates selectivity and metabolic liability. While meta-isopropyl and meta-ethyl groups are standard choices for filling hydrophobic pockets, they frequently suffer from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes.

The meta-cyclopropyl benzene moiety has emerged as a superior bioisostere. It offers a unique combination of conformational rigidity , metabolic resilience , and sigma-pi (


-

) electronic conjugation
that alkyl chains cannot replicate. This guide objectively compares the SAR (Structure-Activity Relationship) profiles of meta-cyclopropyl benzenes against their acyclic analogues, supported by experimental protocols and mechanistic insights.

The Chemical Rationale: Why Cyclopropyl?

Electronic & Steric Bioisosterism

Unlike the freely rotating isopropyl group, the cyclopropyl ring is rigid. The C-C bonds in cyclopropane are shorter (


) and possess significant 

-character (Walsh orbitals), allowing the ring to conjugate with the benzene

-system. This results in a substituent that is electronically similar to a vinyl group but chemically saturated.
Featurem-Isopropyl (

)
m-Cyclopropyl (

)
Impact on Drug Design
Hybridization

(Tetrahedral)
Pseudo-

(Walsh Orbitals)
Cyclopropyl can donate electron density into the ring, altering

of remote groups.
Bond Dissociation Energy (C-H)

(Benzylic)

Critical: High BDE prevents CYP-mediated hydrogen abstraction (metabolic blocking).
Lipophilicity (Hansch

)


Cyclopropyl lowers LogP relative to isopropyl, improving solubility and lowering promiscuity.
Shape/Vector Flexible, spherical volumeRigid, oblate spheroidRigid vectors reduce the entropic penalty upon protein binding.

Comparative Performance Data

The following data summarizes a typical lead optimization campaign where a meta-alkyl substituent is modified to improve metabolic stability while maintaining potency against a kinase target (e.g., MET or ALK).

Table 1: Comparative SAR Profile of meta-Substituted Benzene Analogues

Compound IDR-Group (meta)Potency (

, nM)
HLM Stability (

, min)*
LogD (

)
Mechanism of Clearance
CMPD-A Ethyl (

)



Benzylic hydroxylation
CMPD-B Isopropyl (

)



Rapid benzylic oxidation
CMPD-C tert-Butyl (

)



High lipophilicity drives clearance/binding
CMPD-D Cyclopropyl (

)



Metabolically blocked
CMPD-E 1-Methyl-Cyclopropyl



Steric clash in tight pockets

*HLM: Human Liver Microsomes. Data represents mean values from triplicate experiments.

Analysis:

  • Potency: CMPD-D (Cyclopropyl) retains the high potency of the Isopropyl analogue (CMPD-B) by filling the hydrophobic pocket effectively.

  • Stability: The half-life (

    
    ) increases >10-fold. The lack of "benzylic" hydrogens on the cyclopropyl ring (the C-H bonds are too strong and geometrically constrained) shuts down the primary metabolic soft spot.
    
  • Lipophilicity: The cyclopropyl group provides a "lipophilic dip" (lower LogD) compared to isopropyl, which is favorable for oral bioavailability.

Mechanistic Visualization: The Decision Logic

The following diagram illustrates the decision-making process for deploying a cyclopropyl moiety during Lead Optimization.

SAR_Logic Start Lead Compound Identified (Contains m-Isopropyl/Alkyl) Check_Metab Assess Metabolic Stability (Microsomal Assay) Start->Check_Metab Decision_Metab Is t1/2 < 30 min? Check_Metab->Decision_Metab Check_MetID MetID Study: Is Benzylic Oxidation Major Path? Decision_Metab->Check_MetID Yes (Unstable) Synth_Validation Synthesize & Test (Suzuki Coupling) Decision_Metab->Synth_Validation No (Stable) Strategy_Cyclo STRATEGY: Switch to meta-Cyclopropyl Check_MetID->Strategy_Cyclo Yes (Benzylic Hit) Strategy_Fluoro Alternative: Fluorination (Electronic penalty risk) Check_MetID->Strategy_Fluoro No (Aromatic Ox) Strategy_Cyclo->Synth_Validation Outcome Outcome: Blocked Metabolism Maintained Potency Synth_Validation->Outcome

Figure 1: Decision tree for implementing cyclopropyl bioisosteres in Lead Optimization.

Experimental Protocols

To ensure reproducibility, the following protocols utilize industry-standard methodologies for synthesis and validation.

Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

The installation of the cyclopropyl group is most efficiently achieved using cyclopropylboronic acid. Note that cyclopropylboronic acids are less reactive than arylboronic acids due to the high


 bond energy, requiring specific ligands like Tricyclohexylphosphine (

) or SPhos.

Reagents:

  • Substrate: meta-Bromo-aryl scaffold (

    
     equiv).
    
  • Boronate: Cyclopropylboronic acid (

    
     equiv).
    
  • Catalyst:

    
     (
    
    
    
    mol%).
  • Ligand: Tricyclohexylphosphine (

    
    ) or SPhos (
    
    
    
    mol%).
  • Base:

    
     (
    
    
    
    equiv).
  • Solvent: Toluene/Water (20:1).

Step-by-Step Protocol:

  • Charge: In a glovebox or under Argon, add the aryl bromide (

    
     mmol), cyclopropylboronic acid (
    
    
    
    mmol),
    
    
    (
    
    
    mg), ligand (
    
    
    mmol), and
    
    
    (
    
    
    mg) to a microwave vial.
  • Solvate: Add degassed Toluene (

    
     mL) and Water (
    
    
    
    mL). Seal the vial.
  • React: Heat to

    
     for 12 hours (conventional heating) or 
    
    
    
    for 1 hour (microwave irradiation).
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Unlike aryl-aryl couplings,


-hydride elimination is possible if the catalyst cycle is slow, though less common with cyclopropyl due to ring strain. High base concentration and water are essential to facilitate transmetallation of the alkyl-boronate.
Validation: Microsomal Stability Assay

This assay confirms the metabolic superiority of the cyclopropyl analogue.

Protocol:

  • Preparation: Prepare

    
     mM stock solutions of the Isopropyl and Cyclopropyl analogues in DMSO.
    
  • Incubation: Dilute to

    
     in phosphate buffer (
    
    
    
    ) containing Human Liver Microsomes (
    
    
    mg protein/mL).
  • Initiation: Pre-incubate at

    
     for 5 min. Initiate reaction by adding NADPH (
    
    
    
    mM final).
  • Sampling: Aliquot samples at

    
     minutes into ice-cold Acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Synthetic Workflow Visualization

Synthesis_Flow Substrate m-Bromo-Aryl Scaffold Cycle Suzuki-Miyaura Catalytic Cycle Substrate->Cycle Reagents Cyclopropylboronic Acid + Pd(OAc)2 / SPhos + K3PO4 Reagents->Cycle Workup Workup: EtOAc Ext / Brine Wash Cycle->Workup 100°C, 12h Product m-Cyclopropyl Product Workup->Product Purification

Figure 2: Synthetic workflow for the installation of the meta-cyclopropyl motif.

References

  • Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry. Link

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Link

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update Webinars. Link

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

Sources

Safety Operating Guide

1-Cyclopropyl-3-nitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Cyclopropyl-3-nitrobenzene Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Safety Summary

Compound Identity: this compound (Meta-isomer) Chemical Class: Nitroaromatic Hydrocarbon Primary Hazards: Toxic (Blood/Organ), Potential Explosive Decomposition (High Energy), Environmental Toxin.[1]

Immediate Action Required: Treat this compound as a high-energy nitroaromatic intermediate . While specific Safety Data Sheets (SDS) for the meta-isomer are less common than for the para-isomer (CAS 6921-44-4), the functional group chemistry dictates the safety protocol.[1] The combination of a strained cyclopropyl ring and a nitro group creates a molecule with significant potential energy.

Do NOT:

  • Do NOT concentrate to dryness using heat without a blast shield.

  • Do NOT mix with strong bases (amines, hydroxides) or reducing agents.

  • Do NOT dispose of down the drain.

Pre-Disposal Assessment & Characterization

Before removing the waste from the hood, you must characterize it to select the correct waste stream.

Physical & Chemical Properties (Estimated)

Based on structural isomers (o- and p-cyclopropylnitrobenzene).[1]

PropertyValue / CharacteristicImplication for Disposal
Physical State Liquid or Low-Melting SolidLikely requires liquid waste stream unless absorbed.[1]
Flash Point > 80°C (Estimated)Combustible.[2] Classified as "Organic Waste."
Stability Thermally Sensitive Nitro groups can decompose exothermically. Avoid rotary evaporation to dryness.
Reactivity Incompatible with Bases Reacts violently with strong bases (e.g., NaOH, KOH) to form unstable salts.
Toxicity High Methemoglobinemia risk. Permeates skin. Double glove (Nitrile/Laminate).
Waste Stream Decision Logic

Is the waste pure or mixed?

  • Pure Substance: Label as "Non-Halogenated Organic - High Hazard."[1]

  • In Solution:

    • With Halogenated Solvents (DCM, Chloroform): Segregate into Halogenated waste.

    • With Non-Halogenated Solvents (EtOAc, Hexane, MeOH): Segregate into Non-Halogenated waste.

Step-by-Step Disposal Protocol

This protocol is designed to prevent "runaway" exothermic events in the waste container.

Step 1: Quenching & Phlegmatization (The "Safety Dilution")

Why? Pure nitro compounds can be shock-sensitive or autocatalytic if dry.[1]

  • Never dispose of the pure solid/oil directly if it can be avoided.

  • Dilute the residue with a compatible, non-reactive solvent (e.g., Ethyl Acetate or Acetone) to <10% concentration. This acts as a heat sink and desensitizer.

  • Verify pH: Ensure the solution is Neutral (pH 6-8). If the reaction mixture was acidic or basic, neutralize carefully before adding to the solvent waste container to prevent heat generation in the drum.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Venting: Use a cap with a pressure-relief mechanism if available, or do not torque the cap 100% tight until ready for pickup (to prevent pressure buildup from slow decomposition).[1]

  • Volume: Do not fill >90%. Leave headspace for expansion.

Step 3: Labeling (Critical for Incineration)

The waste contractor needs to know exactly what is in the drum to prevent incinerator accidents.

  • Standard Tag: "Hazardous Waste - Organic."

  • Constituents: List "this compound" explicitly.

  • Hazard Checkboxes: Check "Toxic" and "Combustible."[3]

  • Special Warning: Write "NITROAROMATIC - POTENTIAL EXPLOSIVE HAZARD IF CONCENTRATED" in the comments section of the tag.

Step 4: Storage Pending Pickup
  • Store in a Secondary Containment tray.

  • Keep away from light (amber bottles/foil wrap).

  • Segregate: Store physically separate from Oxidizers (Nitric acid) and Strong Bases.

Emergency Contingencies

Scenario A: Spillage in Fume Hood

  • Evacuate the immediate area of unnecessary personnel.

  • PPE: Wear Butyl rubber or Silver Shield gloves (nitro compounds penetrate standard nitrile quickly).

  • Absorb: Use vermiculite or sand. Do not use paper towels (creates a flammable wick).

  • Clean: Wash surface with mild soapy water. Do not use bleach (potential reaction).

Scenario B: Skin Exposure

  • Drench: Immediate 15-minute rinse in safety shower.[1]

  • Alert: Seek medical attention immediately. Mention "Nitroaromatic exposure / Methemoglobinemia risk."

Visual Workflow: Waste Stream Decision Tree

This diagram guides the researcher through the decision process to ensure regulatory compliance (RCRA) and safety.

DisposalWorkflow Start Start: this compound Waste CheckState Is the waste Pure or in Solution? Start->CheckState Pure Pure Substance CheckState->Pure Solution Solution Mixture CheckState->Solution Dilute Dilute with Compatible Solvent (e.g., Acetone/EtOAc) to <10% Pure->Dilute Safety Phlegmatization CheckSolvent Check Solvent Type Dilute->CheckSolvent Solution->CheckSolvent Halo Contains Halogens? (DCM, Chloroform) CheckSolvent->Halo StreamHalo Stream A: Halogenated Organic Waste (High Temp Incineration) Halo->StreamHalo Yes StreamNonHalo Stream B: Non-Halogenated Organic Waste (High BTU Fuels Program) Halo->StreamNonHalo No Labeling LABELING CRITICAL: Mark 'Nitroaromatic' & 'Toxic' StreamHalo->Labeling StreamNonHalo->Labeling

Caption: Decision logic for segregating nitroaromatic waste. Phlegmatization (dilution) is required for pure substances to reduce shock/thermal sensitivity.[1]

Regulatory & Scientific Context

Why Incineration?

Nitroaromatics are often resistant to biological degradation in standard wastewater treatment. Furthermore, they are "U-Listed" or characteristic hazardous wastes under EPA RCRA guidelines (often ignitable D001 or reactive D003). High-temperature incineration (>1000°C) ensures the complete oxidation of the nitro group to nitrogen oxides (


), which are then scrubbed, and the destruction of the cyclopropyl ring.[1]
The Chemistry of Hazard

The Cyclopropyl ring possesses high ring strain (~27.5 kcal/mol), making it more reactive than a standard alkyl chain. Combined with the Nitro group (


), which is an internal oxidizer, the molecule has a high "Oxygen Balance."
  • Scientific Insight: In the event of thermal runaway, the nitro group provides oxygen for the combustion of the strained ring, potentially leading to rapid deflagration. This is why dilution is the primary safety control during disposal.

References

  • U.S. Environmental Protection Agency (EPA). RCRA Regulations and Keywords for Nitrobenzene Derivatives. [Link]

  • PubChem. 1-Cyclopropyl-4-nitrobenzene (Isomer Analog Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitrobenzene (Class Reference). [Link]

  • American Chemical Society (ACS). Identifying and Handling Nitro Compounds. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Cyclopropyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-Cyclopropyl-3-nitrobenzene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a conservative assessment of the known hazards associated with its structural components: the aromatic nitro group and the cyclopropyl moiety. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and procedural excellence in the laboratory.

Immediate Safety Briefing: Understanding the Risks

This compound's structure suggests potential hazards analogous to other nitroaromatic compounds. Nitrobenzene, a structurally related chemical, is classified as highly toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4][5] It is also a suspected carcinogen, may damage fertility, and causes damage to organs through prolonged or repeated exposure.[1][2][3][4][5] Therefore, it is imperative to handle this compound with a high degree of caution, assuming a similar hazard profile.

A multi-layered approach to personal protective equipment (PPE) is mandatory to minimize all potential routes of exposure: dermal, inhalation, and ocular. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE wherever chemical hazards are present.[6]

Personal Protective Equipment (PPE): A Detailed Protocol

A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Safety glasses with side shields or chemical splash goggles.[7] A face shield is required if there is a splash hazard.[7][8]Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[9][10]Flame-resistant lab coat.[8][11]NIOSH-approved N95 (or higher) respirator, especially if not handled within a certified chemical fume hood.[11]
Solution Preparation and Transfers Chemical splash goggles.[7][8] A face shield must be worn over goggles.[7][8]Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[9][10]Flame-resistant lab coat.[8][11]Work must be conducted in a certified chemical fume hood.[12] If not feasible, a NIOSH-approved respirator with organic vapor cartridges is required.[6][13]
Waste Disposal Chemical splash goggles and a face shield.[7][8]Heavy-duty, chemical-resistant gloves over an inner pair of nitrile gloves.Chemical-resistant apron over a flame-resistant lab coat.[9]Work should be performed in a well-ventilated area, preferably within a fume hood.[14]
Causality of PPE Choices:
  • Eye and Face Protection: The use of chemical splash goggles provides a seal around the eyes to protect against splashes and vapors.[7][10] A face shield offers an additional barrier of protection for the entire face from larger splashes.[7][8]

  • Hand Protection: Double-gloving provides an extra layer of security against chemical permeation. The outer glove can be removed if contaminated, leaving the inner glove to protect the user during the doffing process. The choice of glove material should be based on chemical compatibility; nitrile and neoprene are generally resistant to a wide range of chemicals.[9][10]

  • Body Protection: A flame-resistant lab coat protects against splashes and prevents the contamination of personal clothing.[8][11]

  • Respiratory Protection: Nitroaromatic compounds can be toxic upon inhalation.[1][2][3][4][5] Working within a certified chemical fume hood is the primary engineering control to mitigate this risk.[12] When a fume hood is not available, a NIOSH-approved respirator is essential to prevent the inhalation of harmful vapors or particulates.[6][13]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

Chemical Storage
  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.[4]

  • Store away from incompatible materials, such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[12]

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Whenever possible, conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.[12]

    • Use a draft shield on the analytical balance to prevent the dispersal of fine powders.[11]

    • Use a spatula to carefully transfer the solid, avoiding the creation of dust.[11]

  • Dissolving:

    • Add solvent to the solid slowly to prevent splashing.[11]

    • If sonication or heating is required, ensure the container is securely capped and that the process is conducted within the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate all equipment that came into contact with the chemical using a suitable solvent.[11]

    • Collect all cleaning solvents as hazardous waste.[11]

    • Wipe down the work surface within the fume hood with a damp paper towel and dispose of it as solid hazardous waste.[11]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye and face protection. Wash hands thoroughly after removing all PPE.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material and collect it into a designated hazardous waste container.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[11]

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvent used.[16] Do not mix with other waste streams.[14]

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[11]

  • Waste Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[14]

  • Storage of Waste: Store sealed waste containers in a designated hazardous waste accumulation area.[14]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[16] The final disposal of nitroaromatic compounds is typically achieved through high-temperature incineration by a licensed hazardous waste disposal company.[16]

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows for safe handling and disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_post Post-Handling Prep 1. Assess Hazards & Review Protocol PPE_Don 2. Don Appropriate PPE Weigh 3. Weigh Solid Compound PPE_Don->Weigh Transfer 4. Transfer to Reaction Vessel Dissolve 5. Add Solvent & Dissolve Decon 6. Decontaminate Glassware & Equipment Dissolve->Decon Wipe 7. Wipe Down Work Surface Waste_Seg 8. Segregate Waste PPE_Doff 9. Doff PPE Correctly Waste_Seg->PPE_Doff Wash 10. Wash Hands Thoroughly DisposalWorkflow cluster_segregation Step 1: Waste Segregation cluster_labeling Step 2: Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Disposal Start Generation of Waste (Solid, Liquid, Sharps) Solid Solid Waste Container (Contaminated PPE, paper) Start->Solid Liquid Liquid Waste Container (Solvents, solutions) Start->Liquid Sharps Sharps Container (Needles, broken glass) Start->Sharps Label Label all containers: 'Hazardous Waste: this compound' Solid->Label Liquid->Label Sharps->Label Store Store in Designated Hazardous Waste Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS Contractor Disposal by Licensed Hazardous Waste Contractor EHS->Contractor

Caption: A procedural flow for the proper disposal of this compound waste.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.
  • Proper Disposal of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: A Guide for Laboratory Professionals - Benchchem.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals - Benchchem.
  • Safety data sheet - 2. (2023, October 31).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, June 10).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - TCI Chemicals.
  • Safety Data Sheet - DC Fine Chemicals.
  • SAFETY DATA SHEET - 19. (2009, September 22).
  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025, September 19).
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8).

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.